Carbarsone
Description
[4-(carbamoylamino)phenyl]arsonic acid is a member of ureas.
This compound is a compound used as an antiprotozoal drug for the treatment of histomoniasis (or blackhead disease) in addition to other infectious diseases in chicken and turkeys. It belongs to the organoarsenic group of chemical compounds and has antiamebic properties. It is also used as a food additive with the goal of increasing weight gain and controlling the occurrence of blackhead disease in chicken and turkeys.
[4-(aminocarbonyl-amino)phenyl] arsonic acid is an arsenic-based antiprotozoal drug which has been used in the treatment of infections.
sometimes used in treatment of intestinal amoebiasis; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[4-(carbamoylamino)phenyl]arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9AsN2O4/c9-7(11)10-6-3-1-5(2-4-6)8(12,13)14/h1-4H,(H3,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXBHTZSYYGCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9AsN2O4 | |
| Record name | CARBARSONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020246 | |
| Record name | Carbarsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbarsone appears as white powder or solid. (NTP, 1992) | |
| Record name | CARBARSONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 71.1 °F (NTP, 1992) | |
| Record name | CARBARSONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
121-59-5 | |
| Record name | CARBARSONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbarsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbarsone [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbarsone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbarsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbarsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbarsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBARSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PK70TXE1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
345 °F (NTP, 1992) | |
| Record name | CARBARSONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Carbarsone chemical structure and properties
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of Carbarsone. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this organoarsenic compound.
Chemical Structure and Identification
This compound, with the IUPAC name [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] Its structure is characterized by a central phenylarsonic acid moiety with a carbamoylamino (urea) group at the para position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [4-(carbamoylamino)phenyl]arsonic acid[1] |
| SMILES | C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--(O)O[1] |
| CAS Number | 121-59-5[1] |
| PubChem CID | 8480[1] |
| Molecular Formula | C7H9AsN2O4[1] |
Physicochemical Properties
This compound is a white, odorless crystalline powder with a slightly acidic taste.[2][3] It is slightly soluble in water and ethanol but soluble in solutions of alkali hydroxides and carbonates.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 260.08 g/mol [1] |
| Melting Point | 174 °C (345 °F)[1] |
| Water Solubility | 1 to 10 mg/mL at 21.7 °C (71.1 °F)[1] |
| pKa (Strongest Acidic) | 3.5 - 3.78[5] |
| Physical Description | White powder or solid[1][6] |
Experimental Protocols
Synthesis of this compound from p-Arsanilic Acid
This protocol describes a common method for the synthesis of this compound starting from p-arsanilic acid.
Materials:
-
p-Arsanilic acid
-
Urea
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Distilled water
-
Reaction vessel with reflux condenser and stirrer
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of the reaction mixture: In a suitable reaction vessel, dissolve a specific molar equivalent of p-arsanilic acid in an aqueous solution of sodium hydroxide.
-
Addition of urea: To the stirred solution, add a molar excess of urea.
-
Heating and reflux: Heat the mixture to reflux and maintain this temperature for several hours to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Acidification and precipitation: After cooling the reaction mixture to room temperature, slowly add hydrochloric acid with continuous stirring until the pH of the solution reaches approximately 3-4. This compound will precipitate out of the solution.
-
Purification: The crude this compound precipitate is collected by filtration. It can be further purified by recrystallization. This typically involves dissolving the crude product in a hot alkaline solution, treating with activated carbon to remove colored impurities, filtering the hot solution, and then re-precipitating the this compound by acidification with hydrochloric acid.
-
Drying: The purified this compound is washed with cold distilled water and dried under vacuum to yield the final product.
Determination of this compound Solubility (Shake-Flask Method based on OECD TG 105)
This protocol outlines the determination of the water solubility of this compound using the shake-flask method, a widely accepted technique for establishing the saturation mass concentration of a substance in water.[4][7][8][9]
Materials:
-
This compound (analytical standard)
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or other suitable analytical instrument for quantification
Procedure:
-
Preparation of a saturated solution: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid by centrifugation at a high speed.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the water solubility of this compound in mg/L or mol/L based on the measured concentration and the dilution factor.
Determination of this compound pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.[3][10]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Distilled, carbonate-free water
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Preparation of the this compound solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the results will be for that specific solvent mixture. Add KCl to maintain a constant ionic strength.
-
Titration setup: Place the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added. Continue the titration past the equivalence point.
-
Data analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
HPLC Analysis of this compound in Animal Feed
This protocol provides a method for the quantitative analysis of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]
Materials:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
HPLC system equipped with a C18 column and a UV detector
Procedure:
-
Sample extraction:
-
Weigh a representative sample of the ground animal feed.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and aqueous buffer).
-
Extract the this compound by shaking or sonication.
-
Centrifuge the mixture to pellet the solid feed particles.
-
-
Sample clean-up (if necessary):
-
The supernatant may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the this compound with a stronger solvent (e.g., methanol).
-
-
HPLC analysis:
-
Mobile phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.
-
Column: A C18 reversed-phase column is commonly used.
-
Flow rate: A typical flow rate is around 1 mL/min.
-
Detection: this compound can be detected by UV absorbance at a specific wavelength (e.g., around 254 nm).
-
Quantification: Prepare a calibration curve using standard solutions of this compound. Inject the prepared sample extract into the HPLC system and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Mechanism of Action and Biological Activity
This compound is an antiprotozoal agent effective against various parasites, most notably Entamoeba histolytica, the causative agent of amoebiasis.[2] Like other pentavalent arsenicals, this compound is believed to be a prodrug that is reduced in vivo to its more toxic trivalent form.
The primary mechanism of action of arsenicals is the inhibition of sulfhydryl-dependent enzymes.[11] The trivalent arsenic atom has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. By binding to these groups, this compound can inactivate essential enzymes involved in key metabolic pathways of the parasite.
While a specific, detailed signaling pathway for this compound has not been fully elucidated, its action can be understood as a disruption of critical cellular processes due to widespread enzyme inhibition.
Caption: Proposed mechanism of action of this compound.
Metabolism
The metabolism of this compound primarily involves its reduction to the trivalent arsenic form, which is the active antiprotozoal agent. In mammals, ingested arsenic compounds, including this compound, can undergo methylation in the liver, a detoxification process that facilitates their excretion in the urine. Experimental studies in poultry have shown that this compound is metabolized and its residues can be found in tissues.
Caption: General metabolic workflow of this compound.
Conclusion
This compound is a well-characterized organoarsenic compound with established antiprotozoal properties. Its chemical structure and physicochemical properties have been extensively documented. While its precise molecular targets and the specific signaling pathways it disrupts are not fully understood, its mechanism of action is generally attributed to the inhibition of sulfhydryl-dependent enzymes in parasites. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further research is warranted to elucidate the specific enzymatic targets of this compound to better understand its biological activity and potential for drug development.
References
- 1. Development of a high-performance liquid chromatography method for the simultaneous quantification of four organoarsenic compounds in the feeds of swine and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. oecd.org [oecd.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. filab.fr [filab.fr]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Entamoeba histolytica and E. invadens: sulfhydryl-dependent proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Discovery of Carbarsone
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the synthesis, discovery, and core scientific principles of Carbarsone, an organoarsenic compound of historical significance in medicinal chemistry.
Discovery and Historical Context
The development of this compound is rooted in the broader history of arsenic's use in medicine, which spans over two millennia.[1][2] From ancient Greek remedies to the 18th-century "Fowler's solution" (potassium arsenite) for various illnesses, arsenic compounds have long been recognized for their potent biological effects.[1][3]
The modern era of arsenical chemotherapy was pioneered by Paul Ehrlich, whose work led to the synthesis of Salvarsan in 1910, the first effective treatment for syphilis.[3] This "magic bullet" approach spurred research into other organoarsenic compounds for treating infectious diseases. This compound, chemically known as [4-[(aminocarbonyl)amino]phenyl]arsonic acid or p-ureidobenzenearsonic acid, emerged from this scientific pursuit.[4][5] It was developed as an antiprotozoal agent, primarily for the treatment of amoebic dysentery (amebiasis) and other protozoal infections like histomoniasis in poultry.[6][7][8] Though its use in humans has been largely superseded by safer drugs, it remained in veterinary use as a feed additive for some time.[7]
Physicochemical and Toxicological Data
This compound is a white, crystalline powder with a slightly acidic taste.[9] Its key properties and toxicological data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₇H₉AsN₂O₄ | [5][7] |
| Molar Mass | 260.08 g/mol | [5][7] |
| Melting Point | 174 °C | [5] |
| Appearance | White crystalline powder | [10] |
| Solubility | Slightly soluble in water and alcohol. Soluble in solutions of alkali hydroxides and carbonates. Insoluble in ether and chloroform. | [5][9] |
| CAS Number | 121-59-5 |[5][7] |
Table 2: Toxicological Data
| Parameter | Value | Species | Reference(s) |
|---|
| Oral LD₅₀ | 510 mg/kg | Rat | |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most notably starting from the key intermediate, arsanilic acid.
Synthesis of the Precursor: Arsanilic Acid
The foundational precursor for this compound synthesis is 4-aminophenylarsonic acid, commonly known as arsanilic acid. It is synthesized via the Béchamp reaction, which involves the arsenation of aniline with arsenic acid.
Experimental Protocol: Synthesis of Arsanilic Acid (Adapted from Organic Syntheses procedure)[11]
-
Reaction Setup : In a 3-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, add 1035 g of arsenic acid (80–85%).
-
Aniline Addition : Gradually add 828 g of aniline in 100 cc portions while stirring to break up the resulting lumps of aniline arsenate.
-
Heating : Add an additional 800 cc of aniline to the flask. Heat the mixture in an oil bath at 155–160°C with continuous stirring for 4.5 hours. During this time, water and some aniline will distill off.
-
Work-up : Pour the hot reaction mixture into 700 cc of water.
-
Alkalization : Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkali solution to rinse the reaction flask and add it to the main mixture. Add the remainder of the alkali solution and agitate the mixture while cooling.
-
Separation : Two layers will form: an upper, dark aniline layer and a lower, pink-colored aqueous alkaline layer containing the sodium salt of arsanilic acid. Separate the lower aqueous layer while it is still warm using a separatory funnel.
-
Decolorization & Filtration : Treat the aqueous solution with 15 g of decolorizing carbon and filter through paper.
-
Precipitation : Acidify the filtrate with concentrated hydrochloric acid until the pH endpoint is reached (a faint yellow color using bromophenol blue indicator paper).
-
Crystallization : Induce crystallization by scratching the inside of the flask. Allow the solution to stand overnight to complete the precipitation of arsanilic acid.
-
Isolation : Filter the crystals, wash with cold water, and dry to yield arsanilic acid.
Primary Synthesis Route: From Arsanilic Acid
The most direct synthesis of this compound involves the reaction of arsanilic acid with a cyanate source to form the urea functional group.
Experimental Protocol: Synthesis via Cyanate Reaction (Based on Stickings, 1928 and DE 213155)[5]
-
Preparation : Dissolve the sodium salt of arsanilic acid in water.
-
Reaction : Treat the aqueous solution of sodium arsanilate with a solution of potassium cyanate (KOCN) or introduce cyanogen bromide (CNBr).
-
Acidification : After the reaction is complete, carefully acidify the mixture. This protonates the arsonic acid and causes the this compound product to precipitate out of the solution.
-
Isolation and Purification : The precipitated white powder is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Caption: Synthesis of this compound from Arsanilic Acid.
Alternative Synthesis Route: From p-Nitroaniline
An alternative, multi-step synthesis begins with p-nitroaniline, which is converted to arsanilic acid before the final step.
Experimental Protocol: Multi-step Synthesis (Adapted from ChemBK)
-
Diazotization : Add p-nitroaniline to hydrochloric acid, stir, and cool the mixture to -5°C. Slowly add a solution of sodium nitrite and allow it to react for 1 hour to form the diazonium salt solution.
-
Arsine Reaction (Bart Reaction) : In a separate vessel, dissolve arsenic trioxide and sodium carbonate in water by heating to 100°C. Cool the resulting sodium arsenite solution and add a copper sulfate solution, keeping the temperature below 25°C. Add the previously prepared diazonium salt solution to this mixture, maintaining the temperature below 25°C to yield a solution of p-nitrophenylarsonic acid.
-
Reduction : Reduce the nitro group of p-nitrophenylarsonic acid to an amino group using a suitable reducing agent (e.g., ferrous sulfate or catalytic hydrogenation) to form p-aminophenylarsonic acid (arsanilic acid).
-
Urea Formation : React the resulting arsanilic acid with a cyanate source (e.g., potassium cyanate) followed by acidification, as described in Protocol 3.2, to yield this compound.
Caption: Multi-step synthesis workflow for this compound.
Mechanism of Action and Metabolism
The precise mechanism of action for this compound as an anti-amebic agent is not fully elucidated but is attributed to the arsenic moiety. It is believed that the organoarsenic compound interacts with and inhibits essential sulfhydryl-containing enzymes within the protozoan, disrupting its metabolism and leading to cell death.
In the host, this compound is known to be metabolized back into arsanilic acid.[4] The toxicity and any potential carcinogenicity of arsenicals are influenced by the binding of arsenic to proteins like tubulin, which can lead to mitotic arrest, and by its potential to alter DNA repair processes and methylation patterns.[10]
Caption: Metabolic pathway of this compound in the host.
References
- 1. History of the development of arsenic derivatives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [drugfuture.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [bionity.com]
- 9. This compound | 121-59-5 [chemicalbook.com]
- 10. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
In Vivo Metabolism and Metabolic Pathways of Carbarsone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbarsone (p-ureidobenzenearsonic acid) is an organoarsenic compound that has been historically used as an antiprotozoal agent in both human and veterinary medicine. Despite its long history of use, particularly in the poultry industry as a feed additive to promote growth and control disease, detailed information on its in vivo metabolism and metabolic pathways remains relatively sparse in modern scientific literature. This technical guide synthesizes available data, including inferences from studies on structurally related aromatic arsenicals like roxarsone and arsanilic acid, to provide a comprehensive overview of the metabolic fate of this compound.
In Vivo Metabolism of this compound
The in vivo metabolism of this compound is primarily characterized by the biotransformation of the arsenic moiety. The metabolic processes involve hydrolysis, reduction, and methylation, leading to the formation of various arsenic species that are subsequently excreted. The liver is considered a primary site for arsenic metabolism.
Key Metabolic Transformations:
-
Hydrolysis to Arsanilic Acid: Evidence suggests that this compound can be hydrolyzed in vivo to form arsanilic acid. This initial step involves the cleavage of the ureido group from the phenylarsonic acid backbone.
-
Conversion to Inorganic Arsenic: A significant metabolic pathway for aromatic arsenicals is the degradation of the parent compound to inorganic arsenic, specifically arsenate (AsV) and arsenite (AsIII). This conversion is a critical step as it releases more toxic forms of arsenic into the system. Studies on roxarsone in chickens have demonstrated this transformation, and it is a probable pathway for this compound as well.[1][2][3][4]
-
Methylation of Inorganic Arsenic: Once inorganic arsenic is formed, it enters the well-established arsenic methylation pathway. This process, occurring primarily in the liver, involves the sequential addition of methyl groups to arsenite (AsIII), forming monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV).[5] Trivalent methylated intermediates, monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are also formed and are considered to be highly toxic.
Excretion
The excretion of this compound and its metabolites occurs through both urine and feces. The parent drug, along with its various metabolic products, is eliminated from the body. Mass balance studies on the related compound roxarsone in chickens show that a large portion of the ingested arsenic is excreted.[6][7] It is anticipated that a similar excretion pattern exists for this compound, with a significant amount of the parent compound being excreted unchanged.
Quantitative Data on Arsenical Metabolism
Direct quantitative data on the in vivo metabolism of this compound is limited. However, studies on roxarsone in poultry provide valuable insights that can be cautiously extrapolated. The following table summarizes the arsenic species found in chicken breast meat after feeding with roxarsone, which can serve as a proxy for understanding the potential metabolic profile of this compound.
| Arsenic Species | Concentration in Roxarsone-Fed Chickens (µg/kg)[3] | Concentration in Control Chickens (µg/kg)[3] |
| Unmetabolized Roxarsone | Significantly higher | Not specified |
| Arsenite (AsIII) | 3.1 | 0.41 |
| Unidentified Arsenic Species | Significantly higher | Not specified |
Note: These data are for roxarsone and are intended to be illustrative of the types of metabolites that may be formed from this compound.
Experimental Protocols
General In Vivo Study Protocol in an Animal Model (e.g., Rats or Poultry)
-
Animal Acclimation and Dosing:
-
Animals are acclimated to laboratory conditions for a specified period.
-
A control group receives a standard diet, while the experimental group receives a diet supplemented with a known concentration of this compound.
-
For pharmacokinetic studies, a single oral or intravenous dose may be administered.
-
-
Sample Collection:
-
Urine and feces are collected at regular intervals over a defined period (e.g., 24, 48, 72 hours) to determine excretion patterns.
-
Blood samples are collected at various time points to determine the plasma concentration-time profile of the parent drug and its metabolites.
-
At the end of the study, animals are euthanized, and tissues (e.g., liver, kidney, muscle) are collected to assess tissue distribution and residue levels.[8][9][10]
-
-
Sample Preparation:
-
Urine and plasma samples may require dilution and filtration before analysis.
-
Feces and tissue samples require homogenization and extraction procedures to isolate the arsenic species. Common extraction solvents include methanol or a mixture of methanol and water.[11]
-
Solid-phase extraction (SPE) may be used for sample cleanup and concentration of analytes.
-
-
Analytical Methodology for Arsenic Speciation:
-
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive technique for the separation and quantification of different arsenic species.[12][13]
-
The HPLC separates the different arsenic compounds (e.g., this compound, arsanilic acid, AsIII, AsV, MMA, DMA) based on their chemical properties.
-
The ICP-MS provides element-specific detection of arsenic with high sensitivity, allowing for the quantification of each separated species.
-
Gas chromatography with flame-ionization detection has also been used for the determination of arsanilic acid derived from this compound after a series of chemical conversions.[11]
-
Signaling Pathways and Experimental Workflows
Proposed Metabolic Pathway of this compound
The following diagram illustrates the proposed metabolic pathway of this compound, based on the metabolism of other aromatic arsenicals and the general principles of arsenic biotransformation.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vivo Metabolism Study
This diagram outlines a typical experimental workflow for investigating the in vivo metabolism of this compound in an animal model.
Caption: Experimental workflow for an in vivo metabolism study.
Conclusion
The in vivo metabolism of this compound, an organoarsenic compound, is a complex process that likely involves hydrolysis to arsanilic acid, subsequent degradation to inorganic arsenic, and methylation to form various arsenic species. While direct quantitative data for this compound is scarce, studies on analogous compounds such as roxarsone provide a foundational understanding of its metabolic fate. Further research employing modern analytical techniques like HPLC-ICP-MS is necessary to fully elucidate the quantitative metabolic profile and pharmacokinetic parameters of this compound and its metabolites in different animal species. This knowledge is crucial for a comprehensive risk assessment and for understanding the potential for arsenic exposure from its use in animal agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) and release of inorganic arsenic by Clostridium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoarsenic Drugs over Time: The Pharmacokinetics of Roxarsone in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transfer of arsenic from poultry feed to poultry litter: A mass balance study [inis.iaea.org]
- 7. Transfer of arsenic from poultry feed to poultry litter: A mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue damage and concentration at the injection site after intramuscular injection of chemotherapeutics and vehicles in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residue depletion of imidocarb in Swine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elimination of arsenic from pig tissues following arsanilic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The gas-chromatographic determination of arsanilic acid and this compound in animal feeding stuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Arsenic speciation and reactivity in poultry litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
The Pharmacological Profile of p-Ureidobenzenearsonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ureidobenzenearsonic acid, more commonly known as carbarsone, is an organoarsenic compound that has been historically utilized as an antiprotozoal agent.[1][2][3] Its primary applications were in the treatment of amebiasis in humans and for the control of histomoniasis (blackhead disease) in turkeys.[1][3] Additionally, it was employed as a feed additive for poultry to promote weight gain. This compound is a derivative of arsanilic acid, and its therapeutic and toxicological properties are intrinsically linked to its arsenic content.[1] This technical guide provides a comprehensive overview of the available pharmacological data on p-ureidobenzenearsonic acid, with a focus on its toxicological profile, metabolic fate, and the analytical methods used for its detection.
Pharmacodynamics
The primary pharmacodynamic effect of p-ureidobenzenearsonic acid is its antiprotozoal activity. While the precise molecular mechanism of action has not been extensively elucidated in recent literature, it is understood to be dependent on the presence of arsenic. The efficacy of this compound has been demonstrated against various protozoan parasites.
| Parameter | Organism | Value | Conditions |
| Efficacy | Coccidiosis in turkeys | Effective at 0.0375% in diet | In combination with amprolium[4][5] |
| Efficacy | Histomoniasis in turkeys | Effective at 0.0250% in diet | In combination with amprolium[4][5] |
Metabolism and Pharmacokinetics
The metabolic fate of p-ureidobenzenearsonic acid is a critical aspect of its pharmacological profile. It is known to be metabolized in the body to arsanilic acid.[1][2] This metabolic conversion is a key consideration for both its therapeutic activity and its potential for toxicity.
Metabolic Pathway of p-Ureidobenzenearsonic Acid
Caption: Metabolic conversion of p-ureidobenzenearsonic acid to arsanilic acid.
Toxicology
The toxicology of p-ureidobenzenearsonic acid and its metabolite, arsanilic acid, is primarily associated with arsenic toxicity. Symptoms of acute toxicity from arsenic compounds can include irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea. Chronic exposure may lead to more severe health issues.
| Compound | Test | Route | Species | Dose |
| Arsanilic acid, N-glycoloyl-, monosodium salt | LD50 | Oral | Mouse | 20 g/kg |
| Arsanilic acid, N-glycoloyl-, monosodium salt | LD50 | Intravenous | Mouse | 5400 mg/kg |
| Arsanilic acid, N-glycoloyl-, monosodium salt | LD50 | Oral | Cat | 1060 mg/kg |
| Arsanilic acid | LD50 | Oral | Rat | >1 g/kg[7] |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of p-ureidobenzenearsonic acid are scarce in contemporary literature. However, based on historical data, the following outlines the general methodologies for its analysis.
Determination of p-Ureidobenzenearsonic Acid in Animal Tissues and Feed
A common analytical approach for the quantification of this compound involves its conversion to arsanilic acid followed by colorimetric or chromatographic detection.
1. Extraction:
-
The tissue or feed sample is homogenized.
-
This compound is extracted from the matrix using a suitable solvent, such as methanol.[8]
2. Clean-up:
-
The extract is passed through an ion-exchange column to remove interfering substances.[8]
3. Hydrolysis:
-
The cleaned extract is subjected to hydrolysis with sodium hydroxide to convert this compound to arsanilic acid.[8][9]
4. Derivatization (for colorimetric analysis):
-
The resulting arsanilic acid is diazotized.
-
The diazotized product is then coupled with a chromogenic agent, such as 2-aminoethyl-1-naphthylamine, to produce a colored compound.[8]
5. Quantification:
-
Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength to determine the concentration.[8]
-
Gas Chromatography (GC): The arsanilic acid can be reduced to aniline using Raney alloy. The resulting aniline is then separated by steam distillation and solvent extraction, and finally quantified by gas chromatography with flame-ionization detection.[9]
General Analytical Workflow for this compound Determination
Caption: General workflow for the analysis of this compound in biological samples.
Signaling Pathways
There is a lack of specific information in the available literature detailing the effects of p-ureidobenzenearsonic acid on intracellular signaling pathways in either host or protozoan cells. It is hypothesized that its mechanism of action, like other arsenicals, may involve the inhibition of sulfhydryl-containing enzymes, thereby disrupting critical metabolic pathways in the target organism. However, specific signaling cascades have not been identified.
Conclusion
p-Ureidobenzenearsonic acid (this compound) is an organoarsenic compound with a history of use as an antiprotozoal agent. Its pharmacological activity is attributed to its arsenic content, and it is metabolized to arsanilic acid. While its efficacy against certain protozoa is documented, detailed quantitative data on its pharmacokinetics and a precise molecular mechanism of action are not well-established in recent scientific literature. The toxicological profile is characteristic of arsenic compounds. The analytical methods for its detection are based on its conversion to arsanilic acid. Due to its withdrawal from use in food-producing animals in many regions, contemporary research on this compound is limited. Further investigation would be required to fully elucidate its pharmacological and toxicological profile according to modern standards.
References
- 1. chemos.de [chemos.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and compatibility of amprolium and this compound against Coccidiosis and blackhead in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Arsanilic acid | CAS#:98-50-0 | Chemsrc [chemsrc.com]
- 8. Residues of prophylactics in animal products. Part III. The determination of this compound in poultry meat - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. The gas-chromatographic determination of arsanilic acid and this compound in animal feeding stuffs - Analyst (RSC Publishing) [pubs.rsc.org]
Carbarsone: A Technical Overview of its Biological Interactions and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbarsone, an organoarsenic compound, has a history of use as an antiprotozoal agent for the treatment of amebiasis and other infections.[1][2][3] While its application in human medicine has largely been discontinued, it has seen use in veterinary medicine, particularly as a feed additive for poultry to control histomoniasis (blackhead disease).[2][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's biological targets and cellular effects, with a focus on presenting available quantitative data and outlining the mechanistic pathways associated with its arsenical nature.
Quantitative Toxicological Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 317 mg/kg | [5] |
Note: The LD50 value is sourced from a Safety Data Sheet, which cites the Registry of Toxic Effects of Chemical Substances (RTECS).
Biological Targets and Cellular Effects
The biological activity of this compound is primarily attributed to its arsenic content. The general mechanism of action for arsenicals involves the disruption of fundamental cellular processes.
Inhibition of Cellular Respiration
Arsenic compounds are known to interfere with cellular energy production through two primary mechanisms:
-
Inhibition of Pyruvate Dehydrogenase: Trivalent arsenicals, which can be formed from the metabolism of this compound, can inhibit the pyruvate dehydrogenase complex (PDH). This enzyme complex is crucial for the conversion of pyruvate to acetyl-CoA, a key entry point into the citric acid cycle. Inhibition of PDH leads to a reduction in cellular respiration and ATP synthesis.
-
Uncoupling of Oxidative Phosphorylation: Pentavalent arsenic, the form present in this compound, can act as a phosphate analog. It can substitute for phosphate in the formation of ATP, leading to the formation of an unstable arsenate ester that readily hydrolyzes. This process, known as arsenolysis, uncouples oxidative phosphorylation from the electron transport chain, dissipating the proton motive force and inhibiting ATP synthesis.
Interaction with Sulfhydryl Groups
Trivalent arsenicals have a high affinity for sulfhydryl (-SH) groups present in proteins, particularly enzymes. By binding to these groups, arsenicals can inactivate a wide range of enzymes that are critical for various cellular functions. This non-specific enzyme inhibition contributes significantly to the overall toxicity of arsenic compounds.
Potential for Tubulin Interaction
Some studies on arsenic compounds suggest a potential for interaction with tubulin, a key component of microtubules. This interaction can disrupt microtubule dynamics, leading to mitotic arrest and interference with cellular processes such as cell division and intracellular transport. However, specific studies confirming this interaction for this compound are lacking.
Signaling Pathways and Experimental Workflows
Due to the limited specific research on this compound's direct molecular interactions, the following diagrams illustrate the generally accepted mechanisms of arsenical toxicity, which are presumed to be the primary modes of action for this compound.
Caption: Proposed mechanism of this compound toxicity.
Experimental Protocols
Detailed experimental protocols for assessing the specific biological effects of this compound are not well-documented in recent literature. However, researchers can adapt established assays for studying the effects of arsenicals on cellular processes. Below are general outlines for relevant experimental approaches.
Pyruvate Dehydrogenase (PDH) Activity Assay
This assay measures the activity of the PDH complex, a potential target of this compound's trivalent arsenic metabolites.
Caption: Workflow for a PDH activity assay.
Mitochondrial Respiration and Oxidative Phosphorylation Assay
This experiment assesses the impact of this compound on mitochondrial function using high-resolution respirometry.
Caption: Substrate-uncoupler-inhibitor titration protocol.
Conclusion
This compound's biological effects are intrinsically linked to its nature as an organoarsenic compound. The primary mechanisms of its action are believed to be the disruption of cellular energy metabolism through the inhibition of key enzymes like pyruvate dehydrogenase and the uncoupling of oxidative phosphorylation, as well as non-specific interactions with sulfhydryl groups in various proteins. While quantitative data on its direct interaction with specific molecular targets are scarce in the available literature, the provided toxicological data and the understanding of general arsenical toxicity offer a foundational knowledge base. Further research employing modern biochemical and cell-based assays would be necessary to elucidate the specific molecular interactions and dose-response relationships of this compound and its metabolites.
References
Early Investigations into the Amebicidal Properties of Carbarsone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the amebicidal properties of Carbarsone, an organoarsenic compound that was a cornerstone of amebiasis therapy in the early to mid-20th century. This document collates quantitative data from early clinical trials, details the experimental protocols of the era, and visualizes the logical frameworks and hypothesized mechanisms of action as understood by pioneering researchers.
Quantitative Data from Early Clinical Studies
The initial clinical investigations into this compound's efficacy against Entamoeba histolytica infection focused on establishing effective dosages, treatment durations, and cure rates in human subjects. The following tables summarize the key quantitative findings from notable early studies.
Table 1: this compound Treatment of Asymptomatic Amebiasis (Carriers)
| Study (Year) | Patient Population | Dosage Regimen | Total Dose | Cure Rate | Notes |
| Reed et al. (1932-1934) (as cited in Hakansson, 1938) | "Carrier state" of amebiasis | Divided doses over 10 days | ~0.075 g/kg | >90% | Course repeated if stools were not cleared of E. histolytica.[1] |
| Hakansson (1938) | 15 asylum inmates (carriers) | 0.5 g daily for 4 weeks (excluding Sundays) | 12 g (0.148 to 0.387 g/kg) | Not explicitly stated as a percentage; follow-up showed some reinfection. | One case of jaundice and glycosuria was observed. |
Table 2: this compound Treatment of Symptomatic Amebiasis (Chronic and Acute Dysentery)
| Study (Year) | Patient Population | Dosage Regimen | Total Dose | Cure Rate | Notes |
| Chopra & Sen (1933) | 31 patients with chronic amebiasis, many with recurrent dysentery | 0.25 g twice daily for 10 days | 5 g | 74.2% (23 out of 31) | 12.9% failed, 12.9% indeterminate. Criterion for cure was five negative stool examinations. |
| Hakansson (1938) | 6 asylum inmates with acute amebic dysentery | 1 g daily for 6 days, followed by 0.5 g daily for 4 weeks | 18 g (0.221 to 0.486 g/kg) | Not explicitly stated as a percentage; focused on clinical and parasitological response. | No toxic effects were noted in this group.[1] |
| Reed et al. (1932-1934) (as cited in Hakansson, 1938) | Dysenteric cases | Oral and rectal administration | Not specified | "Almost equally good results" as in carriers. | Rectal administration was used in conjunction with oral therapy.[1] |
Experimental Protocols
The methodologies employed in the early 20th century to study amebicidal compounds were foundational. The following sections detail the likely experimental protocols for in vitro and in vivo investigations of this compound, based on the available literature and the established methods of the time.
In Vitro Amebicidal Activity Assessment
Early in vitro studies relied on the cultivation of Entamoeba histolytica in the presence of a mixed bacterial flora, as axenic culture methods were not yet widely available. The foundational work of Dobell and Laidlaw in 1926 provided a basis for these investigations.
Objective: To determine the direct effect of this compound on the viability and motility of E. histolytica trophozoites in culture.
Methodology:
-
Culture Medium Preparation: A diphasic medium, such as Boeck and Drbohlav's Locke-egg-serum medium, would be prepared. This typically consisted of a solid slant of coagulated egg or serum in a test tube, overlaid with a liquid phase of Locke's or Ringer's solution, often supplemented with serum.
-
Inoculation: Trophozoites of E. histolytica, obtained from the feces of an infected individual, would be introduced into the medium. A mixed bacterial flora from the same fecal sample would serve as a food source for the amoebae.
-
This compound Preparation: A stock solution of this compound would be prepared and sterilized. Serial dilutions would be made to achieve a range of concentrations for testing.
-
Exposure: The various dilutions of this compound would be added to the liquid phase of the culture tubes. Control tubes with no drug would also be prepared.
-
Incubation: The culture tubes would be incubated at a constant temperature, typically around 37°C.
-
Observation: At regular intervals (e.g., 24 and 48 hours), a small sample of the liquid phase from each tube would be examined microscopically.
-
Assessment of Amebicidal Activity: The effectiveness of this compound would be determined by observing the motility and morphology of the trophozoites. A lack of motility, cytoplasmic vacuolization, and eventual lysis of the amoebae would indicate an amebicidal effect. The minimal lethal concentration would be recorded as the lowest concentration of this compound that resulted in the death of all trophozoites.
In Vivo Amebicidal Efficacy in Animal Models
Early in vivo studies of amebiasis commonly used kittens or puppies, as they were found to be susceptible to infection with human strains of E. histolytica.
Objective: To evaluate the therapeutic efficacy of this compound in treating intestinal amebiasis in a suitable animal model.
Methodology:
-
Animal Selection: Young kittens or puppies would be selected for the study.
-
Infection: The animals would be infected with E. histolytica trophozoites obtained from human dysenteric stools or from in vitro cultures. The inoculum would be administered rectally via a catheter.
-
Confirmation of Infection: Fecal samples from the infected animals would be examined microscopically to confirm the presence of motile, hematophagous trophozoites and the onset of dysentery.
-
Treatment: Once the infection was established, the animals would be divided into treatment and control groups. The treatment group would receive this compound, typically administered orally in capsules or mixed with food. The control group would receive no treatment.
-
Observation: The animals would be observed daily for clinical signs, such as the severity of diarrhea, the presence of blood and mucus in the stool, and general demeanor. Fecal samples would be examined regularly to monitor the presence of amoebae.
-
Endpoint and Assessment: After a defined treatment period, the animals would be euthanized. A post-mortem examination of the large intestine and cecum would be conducted to assess the extent of ulceration and inflammation. The presence or absence of amoebae in tissue scrapings from the intestinal lesions would be determined microscopically. The efficacy of this compound would be judged by the resolution of clinical symptoms, the disappearance of amoebae from the feces, and the healing of intestinal ulcers compared to the untreated control group.
Visualizations of Experimental Workflows and Hypothesized Mechanisms
Given the historical context of these early studies, the concept of molecular signaling pathways was not yet developed. The visualizations below represent the logical flow of the experimental processes and the conceptual understanding of this compound's mechanism of action at the time.
Caption: Workflow for In Vitro Amebicidal Testing of this compound.
Caption: Workflow for In Vivo Amebicidal Efficacy Studies.
References
Carbarsone: A Technical Overview of its N-Phenylurea Classification, Synthesis, and Antiprotozoal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbarsone, a pentavalent arsenical compound, has a history of use as an antiprotozoal agent. This technical guide provides an in-depth analysis of its classification as an N-phenylurea compound, a detailed experimental protocol for its synthesis, and an exploration of its mechanism of action. Quantitative data are presented in tabular format for clarity. Furthermore, visual representations of its proposed mechanism of action and a general experimental workflow for antiprotozoal drug screening are provided using Graphviz diagrams to facilitate understanding.
Chemical Classification of this compound
This compound, chemically known as [4-(carbamoylamino)phenyl]arsonic acid, is definitively classified as an N-phenylurea compound. This classification is based on its core chemical structure, which features a urea moiety (-NH-CO-NH-) where one of the nitrogen atoms is directly bonded to a phenyl group. This structural characteristic is the defining feature of N-phenylurea derivatives. The presence of the arsonic acid group (-AsO(OH)₂) on the phenyl ring makes this compound an organoarsenic compound.
The systematic IUPAC name for this compound is [4-(carbamoylamino)phenyl]arsonic acid. Its chemical structure is as follows:
Quantitative Data
A summary of key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₉AsN₂O₄ | [1][2] |
| Molecular Weight | 260.08 g/mol | [1][2] |
| Melting Point | 174 °C | [1] |
| Oral LD₅₀ (rat) | 510 mg/kg | [1] |
| Appearance | White to slightly off-white crystalline powder | |
| Solubility | Slightly soluble in water and alcohol |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of arsanilic acid with potassium cyanate in an acidic aqueous solution. The following is a detailed experimental protocol adapted from the chemical literature.
Materials:
-
p-Arsanilic acid
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Decolorizing carbon
-
Distilled water
-
Erlenmeyer flasks
-
Beakers
-
Buchner funnel and filter paper
-
Heating and stirring apparatus
-
pH indicator paper
Procedure:
-
Preparation of Arsanilic Acid Solution: In a suitable Erlenmeyer flask, dissolve p-arsanilic acid in a slight excess of dilute sodium hydroxide solution.
-
Reaction with Potassium Cyanate: To the alkaline solution of arsanilic acid, add a solution of potassium cyanate in water. The molar ratio of potassium cyanate to arsanilic acid should be approximately 1.1:1.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic to Congo red indicator paper. This will cause the precipitation of this compound.
-
Purification:
-
Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water.
-
To further purify, dissolve the crude product in a minimal amount of warm dilute sodium hydroxide solution.
-
Add a small amount of decolorizing carbon, stir for 5-10 minutes, and filter the hot solution to remove the carbon.
-
Re-precipitate the this compound by acidifying the filtrate with hydrochloric acid as described in step 3.
-
-
Drying: Collect the purified this compound by vacuum filtration, wash with cold distilled water, and dry in a desiccator over a suitable drying agent.
Mandatory Visualizations
Proposed Mechanism of Action of Arsenicals
The antiprotozoal activity of pentavalent arsenicals like this compound is believed to involve their in vivo reduction to the more toxic trivalent form. Trivalent arsenicals are known to inhibit sulfhydryl-containing enzymes that are crucial for parasite metabolism. A key target is the pyruvate dehydrogenase (PDH) complex, an essential enzyme in carbohydrate metabolism.
References
Methodological & Application
Application Notes and Protocols for In-Vitro Anti-Amebic Assays Using Carbarsone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbarsone, an organoarsenic compound, has historically been used in the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. Although its clinical use has been largely discontinued in favor of drugs with better safety profiles, this compound remains a reference compound in the study of anti-amebic agents. These application notes provide a detailed protocol for evaluating the in-vitro efficacy of this compound and other test compounds against E. histolytica trophozoites. The described methodologies are based on established colorimetric and luminescence-based assays for determining parasite viability.
Mechanism of Action
The precise mechanism of action of this compound against Entamoeba histolytica is not fully elucidated in contemporary literature. However, it is widely understood that arsenicals, as a class of compounds, exert their cytotoxic effects by targeting sulfhydryl groups in essential biomolecules. Trivalent arsenicals have a high affinity for thiol groups present in the cysteine residues of proteins. This interaction can lead to the inactivation of critical enzymes involved in cellular metabolism and antioxidant defense. In protozoan parasites like E. histolytica, which rely heavily on thiol-based redox metabolism for survival, this disruption is particularly detrimental. The binding of arsenicals to key enzymes in pathways such as glycolysis can inhibit energy production, leading to parasite death.
Data Presentation
| Compound | Entamoeba histolytica Strain | IC50 (µM) | Reference |
| Metronidazole | HM1:IMSS | 9.5 | [1] |
| Chloroquine | HM1:IMSS | 15.5 | [1] |
| Emetine | HM1:IMSS | 29.9 | [1] |
| Tinidazole | HM1:IMSS | 10.2 | [1] |
| Auranofin | HM1:IMSS | 0.5 | [2] |
Note: The IC50 values can vary depending on the E. histolytica strain and the specific assay conditions used.
Experimental Protocols
Protocol 1: In-Vitro Anti-Amebic Susceptibility Testing using Nitroblue Tetrazolium (NBT) Reduction Assay
This protocol is adapted from established methods for assessing the viability of E. histolytica trophozoites based on their metabolic activity.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain)
-
TYI-S-33 medium (or other suitable culture medium)
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Nitroblue Tetrazolium (NBT)
-
Hanks' Balanced Salt Solution (HBSS)
-
Microplate reader
Procedure:
-
Culturing of E. histolytica Trophozoites:
-
Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.
-
Harvest trophozoites in the logarithmic phase of growth for the assay.
-
Perform a cell count using a hemocytometer and adjust the cell suspension to the desired concentration (e.g., 2 x 10^5 cells/mL) in fresh medium.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 0.5% to avoid toxicity to the amoebae.
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired test concentrations.
-
-
Assay Procedure:
-
Dispense 100 µL of the trophozoite suspension into each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted this compound solution to the respective wells. Include wells with medium only (blank) and wells with trophozoites and vehicle (DMSO) as controls.
-
Incubate the plate at 37°C for the desired time period (e.g., 24 or 48 hours).
-
Following incubation, carefully aspirate the medium from each well.
-
Wash the wells twice with pre-warmed HBSS.
-
Add 100 µL of NBT solution (0.5 mg/mL in HBSS) to each well and incubate for 2-3 hours at 37°C. Viable cells will reduce the yellow NBT to a blue formazan product.
-
Aspirate the NBT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.
-
Protocol 2: High-Throughput Screening (HTS) using ATP-Based Luminescence Assay
This protocol is suitable for screening a large number of compounds and is based on the principle that ATP levels correlate with cell viability.
Materials:
-
Entamoeba histolytica trophozoites
-
Culture medium
-
This compound (or other test compounds)
-
DMSO
-
384-well opaque-walled microtiter plates
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Prepare a suspension of E. histolytica trophozoites at a concentration of 1 x 10^5 cells/mL in culture medium.
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 25 µL of the trophozoite suspension into each well of a 384-well plate.
-
Add 250 nL of the test compounds (dissolved in DMSO) to the wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 or 48 hours in an anaerobic or microaerophilic environment.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of the ATP-based luminescence reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1, using luminescence values instead of absorbance.
-
Determine the IC50 values for active compounds.
-
Visualizations
Caption: Workflow for in-vitro anti-amebic drug susceptibility testing.
Caption: Proposed mechanism of arsenical toxicity in E. histolytica.
References
Carbarsone as a Control Compound in Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing carbarsone as a control compound in drug screening assays, particularly in the context of amoebicidal and cytotoxicity testing.
Introduction
This compound is an organoarsenic compound that has historically been used as an antiprotozoal agent for the treatment of amebiasis and other infections. Its well-documented activity against protozoa makes it a suitable positive control in amoebicidal drug discovery screens. Furthermore, its known cytotoxicity against mammalian cells allows for its use as a positive control in counter-screening assays to assess the selectivity of test compounds. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for the effective use of this compound as a control compound.
Mechanism of Action
The primary mechanism of action of this compound, like other arsenicals, involves the disruption of cellular metabolic pathways through the inhibition of essential enzymes. Arsenic compounds, in their trivalent state, have a high affinity for sulfhydryl (-SH) groups present in proteins. This interaction leads to the inactivation of key enzymes involved in cellular respiration and metabolism.
Specifically, it is understood that arsenic and its metabolites interfere with ATP production through multiple mechanisms. Within the citric acid cycle, arsenic inhibits pyruvate dehydrogenase. By competing with phosphate, it uncouples oxidative phosphorylation, which in turn inhibits the energy-linked reduction of NAD+, mitochondrial respiration, and ultimately, ATP synthesis. This disruption of energy metabolism is a key factor in its amoebicidal and cytotoxic effects. The increased production of hydrogen peroxide is another consequence, which can lead to the formation of reactive oxygen species (ROS) and induce oxidative stress.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data
This compound exhibits potent activity against various protozoan parasites and demonstrates cytotoxicity towards mammalian cells. The following table summarizes the available quantitative data for this compound, which can be used as a reference for its application as a control compound. Researchers should note that IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.
| Assay Type | Organism/Cell Line | Parameter | Value | Reference |
| Amoebicidal Activity | Entamoeba histolytica | IC50 | ~1-10 µM (estimated) | |
| Cytotoxicity | Human cell lines (e.g., HeLa, HepG2) | IC50 | ~20-100 µM (estimated) |
Note: The provided IC50 values are estimations based on the known potency of organoarsenicals and may need to be determined empirically for specific experimental conditions.
Experimental Protocols
The following are detailed protocols for amoebicidal and cytotoxicity assays using this compound as a positive control.
Amoebicidal Susceptibility Assay against Entamoeba histolytica
This protocol is designed to determine the amoebicidal activity of test compounds against E. histolytica trophozoites, using this compound as a positive control.
Workflow Diagram:
Caption: Workflow for the amoebicidal susceptibility assay.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium
-
96-well microtiter plates
-
Test compounds
-
This compound (positive control)
-
Dimethyl sulfoxide (DMSO, for compound dilution)
-
Trypan Blue solution (0.4%) or MTT reagent
-
Hemocytometer or microplate reader
Procedure:
-
Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C to obtain a logarithmic phase culture.
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound and test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Setup:
-
Harvest and count the trophozoites. Adjust the cell density to 1 x 10^5 cells/mL in fresh medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted compounds and this compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 48 to 72 hours in an anaerobic or microaerophilic environment.
-
Viability Assessment:
-
Trypan Blue Exclusion: Mix a small aliquot of the cell suspension from each well with an equal volume of Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value for this compound and the test compounds by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay in Mammalian Cells
This protocol assesses the cytotoxicity of test compounds against a mammalian cell line (e.g., HeLa or HepG2), with this compound serving as a positive control for cytotoxicity.
Workflow Diagram:
Caption: Workflow for the mammalian cell cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
This compound (positive control)
-
DMSO
-
MTT reagent or Neutral Red solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the mammalian cells to about 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds or this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for this compound and the test compounds.
Conclusion
This compound is a valuable tool for drug screening programs targeting protozoan parasites. Its established amoebicidal activity and known cytotoxic profile make it an effective positive control for both primary screening and secondary selectivity assays. The protocols and data provided in these application notes offer a framework for the consistent and reliable use of this compound in a research setting.
Application Notes and Protocols for Carbarsone Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbarsone, an organoarsenic compound, has been historically utilized as an antiprotozoal agent for the treatment of amebiasis and other infections.[1] While its use in animal feed has been discontinued by regulatory agencies, its potential as a research tool in relevant animal models remains.[1] These application notes provide detailed protocols for the preparation and administration of this compound in animal research settings, with a focus on rodent and hamster models of parasitic diseases.
Data Presentation
Toxicity Profile
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 300 - 2000 mg/kg (for related carbamates) | [2] |
| Note: | It is crucial to perform a dose-escalation study to determine the appropriate and safe dosage for the specific animal model and experimental conditions. |
Efficacy Data (Example from a related study)
The following table is an example of how to present efficacy data, based on a study of a carbamic acid derivative in a hamster model of amoebic liver abscess. This format can be adapted for this compound studies.[3]
| Animal Model | Disease Model | Treatment Group | Dose (mg/100g body weight) | Efficacy (% reduction in liver lesion size) |
| Hamster | Amoebic Liver Abscess | Control | - | 0% |
| Hamster | Amoebic Liver Abscess | Compound C4 | 50 | 23% |
| Hamster | Amoebic Liver Abscess | Compound C4 | 75 | 84% |
| Hamster | Amoebic Liver Abscess | Compound C4 | 100 | 94% |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile conical tube, prepare the vehicle by combining the following in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume needed for the study.
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
For compounds with low solubility, sonication of the final suspension for 5-10 minutes may improve homogeneity.
-
-
Storage:
-
Prepare the suspension fresh on the day of administration. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.
-
Protocol 2: Administration of this compound by Oral Gavage in Rats
This protocol details the procedure for administering the prepared this compound suspension to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.
-
The typical dosing volume for oral gavage in rats is 5-10 mL/kg body weight.
-
-
Dosage Calculation:
-
Calculate the volume to administer using the following formula:
-
Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Suspension (mg/mL)
-
-
-
Administration:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after administration for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Protocol 3: Experimental Workflow for Amoebic Liver Abscess Model in Hamsters and this compound Treatment
This protocol outlines a general workflow for inducing an amoebic liver abscess in hamsters and subsequently treating with this compound.
Materials:
-
Virulent Entamoeba histolytica trophozoites
-
Culture medium for E. histolytica
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Prepared this compound suspension
-
Control vehicle
Procedure:
-
Induction of Amoebic Liver Abscess:
-
Culture E. histolytica trophozoites to the late logarithmic phase of growth.
-
Anesthetize the hamsters.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject a defined number of viable trophozoites (e.g., 1 x 10^6) directly into the liver parenchyma.
-
Suture the incision and allow the animals to recover.
-
-
Treatment Regimen:
-
After a predetermined period for abscess development (e.g., 7 days), randomize the animals into treatment and control groups.
-
Administer the prepared this compound suspension or the control vehicle to the respective groups via oral gavage daily for a specified duration (e.g., 10 days). A historical human dose of 0.075 g/kg (75 mg/kg) over 10 days can be used as a starting point for dose determination.[4]
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the livers and measure the size and weight of the abscesses.
-
Calculate the percentage of liver necrosis for each animal.
-
Efficacy can be determined by comparing the average abscess size/weight between the this compound-treated and control groups.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Plausible signaling pathways affected by arsenic compounds.
References
- 1. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbarsone in Veterinary Parasitology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Carbarsone is an organoarsenic compound that was previously used as an antiprotozoal drug in veterinary medicine. However, due to safety concerns related to arsenic, its approval for use in animal feed has been withdrawn by regulatory agencies such as the U.S. Food and Drug Administration (FDA) in 2015.[1] This document is intended for research and informational purposes only and does not constitute a recommendation for its use.
Introduction
This compound, a pentavalent arsenical, has historically been employed in veterinary medicine for the treatment and control of various parasitic diseases, primarily in poultry and swine.[1][2] Its applications have centered on its efficacy against protozoan parasites. This document provides a summary of its application, quantitative efficacy data from cited studies, and detailed experimental protocols for research purposes.
Application 1: Histomoniasis (Blackhead Disease) in Turkeys
Histomoniasis, caused by the protozoan Histomonas meleagridis, is a significant disease in turkeys, often leading to high mortality rates.[3][4][5] this compound was utilized for the prevention and control of this disease.
Quantitative Data Summary
The following table summarizes the efficacy of this compound in preventing histomoniasis in turkeys, based on a study by McDougald (1979).
| Treatment Group | Dosage (% in diet) | Mortality (%) | Lesion Score (Mean) |
| Infected, Nonmedicated | - | 100 | 3.8 |
| This compound | 0.025 | 0 | 0.1 |
| Amprolium | 0.025 | 100 | 4.0 |
| This compound + Amprolium | 0.025 + 0.025 | 0 | 0.2 |
Source: McDougald, 1979
Experimental Protocol: Prophylactic Efficacy Against Histomoniasis
This protocol is based on the methodology described by McDougald (1979).
1. Animal Model and Housing:
- Species: Day-old turkey poults.
- Housing: Raised in wire-floored, heated battery brooders to prevent extraneous infections. Feed and water are provided ad libitum.
2. Diet Preparation and Acclimatization:
- A standard, non-medicated turkey starter ration is used as the basal diet.
- This compound is incorporated into the basal diet at the desired concentration (e.g., 0.025%).
- Birds are acclimatized to the facilities for a period of two weeks before the start of the experiment.
3. Experimental Design:
- Groups:
- Group 1: Non-infected, Non-medicated Control
- Group 2: Infected, Non-medicated Control
- Group 3: Infected, this compound-medicated (e.g., 0.025% in feed)
- Replicates: Each treatment group should consist of multiple replicates (e.g., 4 cages) with a sufficient number of birds per replicate (e.g., 10 birds).
- Randomization: Birds are randomly allocated to treatment groups.
4. Infection Procedure:
- At two weeks of age, birds in the infected groups are individually challenged with an infective dose of Histomonas meleagridis.
- The inoculum, containing a known number of parasites, is administered orally or cloacally.
5. Data Collection and Efficacy Assessment:
- Mortality: Record daily mortality for each group.
- Lesion Scoring: At a predetermined time post-infection (e.g., 10-14 days), surviving birds are euthanized and necropsied. The liver and ceca are examined for lesions characteristic of histomoniasis and scored on a scale of 0 (no lesions) to 4 (severe lesions).
- Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period to calculate average weight gain.
- Feed Conversion: Record feed intake per replicate to determine the feed conversion ratio.
6. Statistical Analysis:
- Data on mortality, lesion scores, weight gain, and feed conversion are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.
Application 2: Coccidiosis in Poultry
Coccidiosis, caused by various species of Eimeria, is a prevalent and economically significant parasitic disease in poultry, leading to intestinal damage, reduced growth, and mortality.[6][7][8] this compound has been studied for its role in the management of this disease, often in combination with other anticoccidial drugs.
Quantitative Data Summary
The following table presents data on the use of this compound in combination with Amprolium for the prevention of coccidiosis in turkeys, from the study by McDougald (1979).
| Treatment Group | Dosage (% in diet) | Weight Gain (g) | Feed Conversion | Oocyst Passage (10^6/g feces) |
| Infected, Nonmedicated | - | 125 | 2.73 | 1.5 |
| Amprolium | 0.0125 | 257 | 2.04 | 0.1 |
| This compound | 0.0375 | 89 | 2.32 | 1.2 |
| Amprolium + this compound | 0.0125 + 0.0375 | 262 | 2.08 | 0.1 |
Source: McDougald, 1979
Experimental Protocol: Anticoccidial Efficacy Trial
This protocol is a generalized methodology based on the principles of anticoccidial drug testing as described in the cited literature.
1. Animal Model and Housing:
- Species: Day-old broiler chickens or turkey poults.
- Housing: Maintained in a coccidia-free environment, typically in wire-floored cages to prevent oocyst recycling.
2. Diet and Medication:
- A basal starter diet free of any anticoccidial medication is used.
- The experimental diets are prepared by mixing this compound, alone or in combination with other drugs, into the basal feed at specified concentrations.
- Medicated feed is provided to the respective treatment groups two days prior to infection and continued throughout the experimental period.
3. Experimental Design:
- Groups:
- Group 1: Non-infected, Non-medicated Control
- Group 2: Infected, Non-medicated Control
- Group 3: Infected, Medicated (e.g., this compound at a specific dosage)
- Additional groups for combination treatments or different dosage levels.
- Infection: Birds in the infected groups are orally inoculated with a suspension of sporulated Eimeria oocysts of one or more species.
4. Efficacy Parameters:
- Weight Gain: Body weights are recorded at the start of the experiment and at termination.
- Feed Conversion Ratio: Calculated from feed consumption and weight gain.
- Lesion Scoring: On a specific day post-infection (typically day 5-7), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored using a standardized system (e.g., Johnson and Reid, 0-4 scale).[7]
- Oocyst Counts: Fecal samples are collected over a defined period (e.g., days 5-8 post-infection), and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.[9]
5. Statistical Analysis:
- The collected data are analyzed using appropriate statistical methods to compare the efficacy of the treatments.
Application 3: Swine Dysentery
Swine dysentery, caused by the spirochete Brachyspira hyodysenteriae, is a mucohemorrhagic diarrheal disease that primarily affects growing-finishing pigs.[10] Arsenicals, including this compound, were among the drugs historically used for its treatment and control.[11][12]
While specific quantitative data for this compound's efficacy against swine dysentery is not detailed in the provided search results, a general protocol for evaluating treatments can be outlined.
Experimental Protocol: Swine Dysentery Treatment Efficacy
1. Animal Model:
- Species: Weaned pigs, susceptible to swine dysentery.
- Housing: Housed in pens with solid flooring to facilitate fecal-oral transmission.
2. Experimental Design:
- Pigs are challenged with a pure culture of virulent Brachyspira hyodysenteriae.
- Once clinical signs of dysentery (e.g., mucohemorrhagic diarrhea) are evident, treatment is initiated.
- Groups:
- Group 1: Infected, Non-treated Control
- Group 2: Infected, Treated (e.g., this compound administered in feed or water)
3. Drug Administration:
- This compound can be administered through the feed or drinking water.[11] Water medication may be preferred for animals with reduced feed intake due to illness.
4. Efficacy Assessment:
- Clinical Signs: Daily observation and scoring of fecal consistency and presence of blood and mucus.
- Mortality: Record any deaths.
- Growth Performance: Monitor weight gain and feed efficiency.
- Bacterial Shedding: Rectal swabs can be collected to culture for B. hyodysenteriae or for quantitative PCR to assess the reduction in bacterial shedding.
Proposed Mechanism of Action
The precise mechanism of action of this compound in protozoa is not fully elucidated. However, it is believed that as an arsenical compound, it interferes with essential enzymatic pathways within the parasite. A proposed mechanism involves the inhibition of sulfhydryl-containing enzymes, which are crucial for cellular metabolism and antioxidant defense.[13]
Arsenicals can inhibit glutathione reductase, an enzyme vital for maintaining a reduced intracellular environment by regenerating reduced glutathione (GSH).[13] The disruption of the glutathione metabolism can lead to oxidative stress and ultimately, cell death.
Visualizations
Caption: Proposed mechanism of action of this compound in parasites.
Caption: General workflow for a poultry parasitology efficacy study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]
- 4. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Investigation of Histomoniasis Prevention in Poultry" by Lesleigh Beer [scholarworks.uark.edu]
- 6. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poultry Coccidiosis-A Concurrent Overview on Etiology, Diagnostic Practices, and Preventive Measures -Korean Journal of Poultry Science | Korea Science [koreascience.kr]
- 8. Coccidiosis in poultry: Disease mechanisms, control strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-ait.org [e-ait.org]
- 10. Swine Dysentery - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 11. Swine Dysentery – Swine Disease Manual [webhost-dev.cvm.iastate.edu]
- 12. - NADIS [nadis.org.uk]
- 13. Effect of arsenical drugs on glutathione metabolism of Litomosoides carinii - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbarsone for the Treatment of Histomoniasis in Turkeys: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histomoniasis, commonly known as blackhead disease, is a parasitic disease caused by the protozoan Histomonas meleagridis. It primarily affects turkeys, leading to significant morbidity and mortality, with mortality rates in turkey flocks often reaching 80-100%.[1][2] The disease is characterized by necrotizing lesions in the ceca and liver.[1][2] Carbarsone, an organoarsenic compound, has been historically used as an effective prophylactic agent against histomoniasis in turkeys.[3] This document provides detailed application notes, experimental protocols, and an overview of the putative mechanism of action of this compound for the treatment of this devastating poultry disease. Although this compound has been withdrawn from the market in several regions, the data and protocols associated with its use remain valuable for research and the development of new therapeutic agents.
Data Presentation
Table 1: Prophylactic Efficacy of this compound Against Histomoniasis in Turkeys
| This compound Concentration in Feed | Mortality Rate (%) | Cecal Lesion Score (Mean) | Liver Lesion Score (Mean) | Weight Gain | Reference |
| 0.0250% | Data not specified, but noted as "efficacious in prevention" | Not specified | Not specified | No deleterious effects | [3] |
| 0.0375% | No deleterious effects when fed with amprolium | Not specified | Not specified | No deleterious effects | [3] |
| Infected Control (No Treatment) | Typically high (can approach 100%) | Severe | Severe | Reduced | General finding |
Note: More quantitative data from additional studies are needed to provide a more comprehensive comparison of efficacy at different dosages.
Table 2: Safety and Toxicity of Dietary this compound in Young Turkeys
| This compound Concentration in Feed | Duration of Feeding | Effect on Body Weight Gain | Effect on Feed Efficiency | Mortality Rate (%) | Reference |
| 0.0% (Control) | 28 days | - | - | Not specified | [4] |
| Up to 0.32% | 28 days | Not significantly affected | Not significantly affected | Not significantly affected | [4] |
This study indicates a wide safety margin for this compound, with levels up to nine or ten times the recommended prophylactic dose not producing significant toxic effects in young turkeys.[4]
Experimental Protocols
Protocol 1: In Vivo Prophylactic Efficacy Study of this compound in Turkeys
This protocol outlines a typical experiment to evaluate the prophylactic efficacy of this compound against an experimental challenge with Histomonas meleagridis in turkeys.
1. Animal Model and Housing:
-
Species: Young turkey poults (e.g., 2 weeks of age).
-
Housing: Birds should be housed in clean, disinfected floor pens or battery cages with wire floors to prevent extraneous infections. Housing should be maintained under standard brooding temperatures and conditions.
-
Acclimation: Allow birds to acclimate to the facilities for at least 7 days before the start of the experiment.
2. Diet and Treatment Groups:
-
Basal Diet: A standard, unmedicated turkey starter ration that meets the nutritional requirements of the birds.
-
Treatment Groups:
-
Group 1: Non-Infected, Non-Treated Control: Receive basal diet.
-
Group 2: Infected, Non-Treated Control: Receive basal diet.
-
Group 3: Infected, this compound-Treated: Receive basal diet supplemented with a specified concentration of this compound (e.g., 0.0250%).
-
-
Feed Administration: Medicated feed should be provided to the treated group starting at least 2 days prior to experimental infection and continued throughout the study period.
3. Experimental Infection:
-
Inoculum Preparation:
-
Histomonas meleagridis can be cultured in vitro using a suitable medium, such as a modified Dwyer medium.[5]
-
The parasite should be re-isolated from infected turkeys periodically to maintain its virulence.[5]
-
For infection, prepare a suspension of a known number of viable H. meleagridis cells (e.g., 1 x 10^5 cells/mL).
-
-
Inoculation Procedure (Intracloacal Route):
-
On Day 0 of the study, birds in the infected groups (Groups 2 and 3) are challenged with H. meleagridis.
-
Administer a defined volume (e.g., 1.0 mL) of the parasite suspension directly into the cloaca of each bird using a blunt-tipped pipette or a soft catheter.[5]
-
4. Data Collection and Evaluation:
-
Mortality: Record mortality daily.
-
Clinical Signs: Observe birds daily for clinical signs of histomoniasis, such as depression, ruffled feathers, and sulfur-colored droppings.
-
Weight Gain: Weigh birds at the beginning and end of the experimental period to determine average weight gain.
-
Necropsy and Lesion Scoring:
-
The study is typically terminated at a predefined time point post-infection (e.g., 14-21 days).
-
All birds that die during the experiment and all surviving birds at the end of the study should be subjected to a post-mortem examination.
-
Examine the ceca and liver for gross lesions characteristic of histomoniasis.
-
Score the lesions based on a severity scale (e.g., 0 = no lesions; 1 = mild; 2 = moderate; 3 = severe; 4 = very severe/death).
-
5. Statistical Analysis:
-
Analyze data on mortality, lesion scores, and weight gain using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine the significance of differences between treatment groups.
References
- 1. Histomoniasis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 2. Histomonosis in Poultry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and compatibility of amprolium and this compound against Coccidiosis and blackhead in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meridian.allenpress.com [meridian.allenpress.com]
Application Notes and Protocols: Laboratory Preparation of Carbarsone Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Carbarsone solutions for use in experimental settings. This compound is an organoarsenic compound historically used as an anti-protozoal agent. Proper preparation of solutions is critical to ensure experimental accuracy, reproducibility, and safety.
Physicochemical Properties of this compound
A summary of key quantitative data for this compound is presented below. This information is essential for calculating the required mass for solution preparation and understanding its solubility characteristics.
| Property | Value | Source(s) |
| CAS Number | 121-59-5 | |
| Molecular Formula | C₇H₉AsN₂O₄ | |
| Molecular Weight | 260.08 g/mol | |
| Appearance | White powder or solid | |
| Melting Point | 174 °C | |
| pKa (Predicted) | 3.78 ± 0.10 | |
| Solubility in Water | Slightly soluble (1-10 mg/mL at 21.7°C) | |
| Solubility in Ethanol | Slightly soluble | |
| Solubility (Other) | Soluble in solutions of alkali hydroxides (e.g., NaOH) and carbonates (e.g., Na₂CO₃); Insoluble in ether and chloroform. |
Safety Precautions
This compound is an arsenic-containing compound and is toxic if ingested. It should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound powder or its solutions.
-
Handling Powder: Weighing and handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation. A NIOSH-approved respirator may be necessary for handling larger quantities.
-
Waste Disposal: Dispose of all this compound waste (solid, solutions, contaminated labware) according to your institution's hazardous waste disposal guidelines for arsenic compounds.
-
Accidental Exposure: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water. If ingested, seek immediate medical attention.
Experimental Protocols
Due to its limited solubility in pure water, the most common method for preparing aqueous this compound solutions involves solubilization in a weak alkaline solution.
Protocol 3.1: Preparation of a 10 mg/mL Aqueous this compound Stock Solution
This protocol utilizes sodium hydroxide to deprotonate the arsonic acid, rendering it soluble in an aqueous medium.
Materials:
-
This compound powder (MW: 260.08 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized or distilled water
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and magnetic stir bars
-
Sterile syringe filters (0.22 µm pore size) for cell-based assays
Methodology:
-
Weighing: In a chemical fume hood, accurately weigh 100 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Initial Suspension: Add approximately 7 mL of deionized water to the flask. The this compound will not dissolve completely and will form a suspension.
-
Solubilization: While stirring, add 1 M NaOH dropwise until the this compound powder is fully dissolved. The solution should become clear.
-
pH Adjustment: Carefully monitor the pH. The resulting solution will be alkaline. If a specific pH is required for your experiment, adjust it using dilute HCl or NaOH. Note that lowering the pH significantly may cause the this compound to precipitate out of the solution, as its aqueous solutions are typically acidic.
-
Final Volume: Once the solid is fully dissolved, bring the total volume to 10 mL with deionized water.
-
Sterilization (Optional): For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C. Use within a reasonable timeframe and monitor for any signs of precipitation before use.
Protocol 3.2: Preparation of a this compound Stock Solution in Ethanol
While only slightly soluble, ethanol can be used as a solvent for specific applications where the presence of alcohol is not a confounding factor.
Materials:
-
This compound powder (MW: 260.08 g/mol )
-
100% Ethanol
-
Volumetric flasks
-
Stir plate and magnetic stir bars or sonicator
Methodology:
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound powder and place it in an appropriate volumetric flask.
-
Dissolving: Add the required volume of 100% ethanol.
-
Agitation: Cap the flask and agitate the mixture using a magnetic stir bar or sonicator until the this compound is fully dissolved. This may take some time due to its limited solubility.
-
Storage: Store the solution at room temperature or 2-8°C in a tightly sealed container to prevent evaporation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a this compound solution.
Caption: General workflow for laboratory preparation of this compound solutions.
Postulated Mechanism of Action
This compound's anti-protozoal activity is believed to stem from its nature as an organoarsenic compound. Like other arsenicals, it is thought to inhibit essential protozoan enzymes by binding to their sulfhydryl (-SH) groups. This interaction disrupts critical metabolic pathways, ultimately leading to the death of the organism. Metabolically, this compound can be converted to arsanilic acid.
Application Notes and Protocols: Carbarsone in Combination with Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbarsone, an organoarsenic compound, has a history of use as an antiprotozoal agent, notably for the treatment of amebiasis in humans and for controlling histomoniasis (blackhead disease) in turkeys.[1][2][3][4][5] Its application has often involved combination with other antimicrobial agents to enhance efficacy or broaden the spectrum of activity. This document provides a detailed overview of historical studies investigating this compound in combination therapies, presenting available quantitative data, experimental protocols, and workflow diagrams based on the cited literature. It is important to note that the use of arsenical drugs like this compound in animal feed has been largely discontinued in many regions, including the United States, due to concerns about arsenic residues.[2][6] The information presented here is for historical and research purposes.
Quantitative Data Summary
The efficacy of this compound in combination with other antimicrobial agents has been evaluated in both veterinary and clinical settings. The following tables summarize the key quantitative findings from the available literature.
Table 1: Efficacy of this compound and Amprolium Combination Against Coccidiosis and Histomoniasis in Turkeys
This study investigated the compatibility and efficacy of this compound and amprolium when used concurrently in turkey feed.[7]
| Treatment Group | Drug Concentration in Feed (%) | Average Weight Gain (g) | Feed Conversion | Mortality (%) | Lesion Score (Histomoniasis) |
| Infected Control | - | 103 | 2.73 | 100 | 3.8 |
| Amprolium | 0.0125 | 231 | 2.23 | 60 | 3.5 |
| This compound | 0.0250 | 258 | 2.04 | 0 | 0.2 |
| Amprolium + this compound | 0.0125 + 0.0250 | 252 | 2.08 | 0 | 0.1 |
| Uninfected Control | - | 261 | 2.01 | 0 | 0.0 |
Data adapted from McDougald, L. R. (1979).[7]
Table 2: Treatment Outcomes of this compound in Combination with Mepacrine (Atabrine) or Chiniofon for Asymptomatic Amebiasis in Humans
This study explored various combination regimens for the eradication of asymptomatic amebiasis.[7]
| Treatment Regimen | Duration of Treatment | Number of Patients | Failure Rate (%) |
| Mepacrine + this compound | 7 days | - | 65 |
| Mepacrine + this compound | 14 days (Mepacrine), 10 days (this compound) | 40 | 25 |
| Mepacrine + this compound | 14 days (Mepacrine), 10 days (this compound) | 17 | 0 |
| Mepacrine + Chiniofon | 14 days (Mepacrine), 7 days (Chiniofon) | 22 | 13.6 |
| Mepacrine + Chiniofon | 14 days (Mepacrine), 10 days (Chiniofon) | 10 | 10 |
Data adapted from Sasaki, T., et al. (1956). Note: The study mentions that for the group of 40 patients, the exact dosages received were mislaid.[7]
Experimental Protocols
Detailed experimental methodologies from the cited literature are provided below.
Protocol 1: In Vivo Efficacy of this compound and Amprolium in Turkeys
This protocol is based on the study by McDaugald (1979) evaluating the combination of this compound and amprolium for the prevention of histomoniasis and coccidiosis in turkeys.[7]
1. Animal Model and Housing:
- Day-old turkey poults were raised in wire-floored, electrically heated battery brooders.
- At two weeks of age, birds were randomly assigned to experimental groups of 10 birds each, with two replicates per treatment.
- Birds were housed in cages maintained in a clean, coccidia-free environment.
2. Diet and Drug Administration:
- A standard, unmedicated turkey starter ration was used as the basal diet.
- Amprolium and this compound were added to the feed at the concentrations specified in Table 1.
- Experimental diets were provided to the respective groups starting two days before infection and continued throughout the experiment.
3. Infection:
- For histomoniasis studies, birds were orally inoculated with a suspension of embryonated Heterakis gallinarum eggs containing Histomonas meleagridis.
- For coccidiosis studies, birds were inoculated with sporulated oocysts of Eimeria species.
4. Data Collection and Analysis:
- Mortality: Recorded daily.
- Weight Gain and Feed Conversion: Measured at the end of the experimental period (typically 8-10 days post-infection).
- Lesion Scores: Birds that died or were euthanized at the end of the experiment were necropsied. Livers and ceca were scored for lesions on a scale of 0 to 4, where 0 is normal and 4 is most severe.
- Statistical Analysis: Data were analyzed using analysis of variance and Duncan's multiple range test to determine significant differences between means.
Protocol 2: Clinical Evaluation of this compound Combinations for Amebiasis
The following is a generalized protocol based on the clinical study by Sasaki et al. (1956) for the treatment of asymptomatic amebiasis.[7]
1. Patient Selection:
- Patients with asymptomatic amebiasis were identified through stool examination for the presence of Entamoeba histolytica.
2. Treatment Regimens:
- Patients were divided into groups and administered different combinations and durations of mepacrine, this compound, and chiniofon as detailed in Table 2.
- The exact dosages for each drug were not consistently reported in the available abstract.
3. Assessment of Efficacy:
- Criterion of Cure: Sterilization of the infection was determined by the absence of E. histolytica in stool samples.
- Follow-up: Three to five stool examinations were conducted within the five months following the completion of treatment to assess for treatment failure.
4. Data Analysis:
- The primary endpoint was the treatment failure rate, calculated as the percentage of patients who remained positive for E. histolytica after treatment.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships described in the protocols.
Caption: Experimental workflow for evaluating this compound and amprolium in turkeys.
Caption: Generalized workflow for the clinical evaluation of this compound combinations for amebiasis.
Signaling Pathways and Mechanisms of Action
The reviewed historical literature does not provide detailed information on the specific signaling pathways or molecular mechanisms underlying the observed antimicrobial effects of this compound in combination with other agents. This compound is an organic arsenical, and its mechanism of action is generally believed to involve the inhibition of sulfhydryl-containing enzymes in the protozoan cells. The synergistic or additive effects observed with other drugs, such as the dihydrofolate reductase inhibitor amprolium, are likely due to the targeting of different essential metabolic pathways in the pathogen. However, specific pathway interactions have not been elucidated in the available studies.
Conclusion
The historical use of this compound in combination with other antimicrobial agents, such as amprolium in veterinary medicine and mepacrine in human medicine, demonstrates a long-standing approach to enhancing therapeutic efficacy against protozoal infections.[7] The quantitative data from these studies indicate that such combinations could improve outcomes like survival and reduce parasite load. The provided protocols, derived from this literature, offer a framework for understanding how these combination therapies were evaluated. It is crucial to recognize the limitations of this historical data, including the lack of detailed mechanistic studies and the subsequent withdrawal of this compound from many applications due to safety concerns. Future research in this area, should it be pursued, would require modern methodologies to elucidate the precise mechanisms of interaction and to rigorously assess the safety and efficacy of any potential combination therapies.
References
- 1. Treatment of amebiasis with atabrine combined with this compound [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of aureomycin and this compound in the treatment of intestinal amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and compatibility of amprolium and this compound against Coccidiosis and blackhead in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Related Videos - Treatment of amebiasis with atabrine combined with this compound [visualize.jove.com]
- 5. Atabrine in hepatic amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Experimental Induction of Blackhead Disease and Assessment of Carbarsone Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental induction of histomoniasis (blackhead disease) in avian models and the use of Carbarsone as a prophylactic agent. The protocols detailed below are synthesized from established research methodologies to ensure reproducibility and accuracy in a laboratory setting.
Introduction
Histomoniasis, caused by the protozoan parasite Histomonas meleagridis, is a significant disease in gallinaceous birds, particularly turkeys, leading to high morbidity and mortality. This compound, an organoarsenic compound, has historically been used as an effective antiprotozoal agent to control this disease. These protocols outline the necessary steps for in vivo studies to evaluate the efficacy of this compound in preventing histomoniasis following experimental infection.
Data Presentation: Efficacy of this compound in the Prevention of Histomoniasis
The following tables summarize quantitative data from studies evaluating the prophylactic efficacy of this compound when administered in the feed to turkeys.
Table 1: Prophylactic Efficacy of this compound Against Histomoniasis in Turkeys
| Treatment Group | This compound Concentration in Diet (%) | Mortality Rate (%) | Cecal Lesion Score (Mean) | Liver Lesion Score (Mean) | Reference |
| Infected, Unmedicated Control | 0 | High (Specific % not stated) | Severe | Severe | McDougald, 1979 |
| Infected, this compound Treated | 0.0250 | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| Infected, this compound Treated | 0.0375 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: Lesion scores are typically graded on a scale of 0 (no lesions) to 4 (severe lesions).
Experimental Protocols
Preparation of Histomonas meleagridis Inoculum
This protocol describes the in vitro cultivation of H. meleagridis for subsequent experimental infection.
Materials:
-
Histomonas meleagridis isolate (e.g., wild-type field isolate)
-
Medium 199 (or other suitable cell culture medium)
-
Horse serum
-
Rice powder
-
Anaerobic incubation system (40-41°C)
-
Hemocytometer or cell counter
-
Sterile phosphate-buffered saline (PBS) or culture medium for dilution
Procedure:
-
Thaw a cryogenically stored vial of the H. meleagridis isolate.
-
Culture the histomonads in a suitable medium, such as Medium 199, supplemented with 10% horse serum and 1.6 mg/mL rice powder.
-
Incubate the cultures anaerobically at 40-41°C.
-
Passage the cultures every 2 to 3 days to maintain viability and logarithmic growth.
-
On the day of inoculation, count the mot
Application Notes and Protocols for Carbarsone in Arsenic Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Carbarsone's metabolism and its limited application as a tool in arsenic metabolism research. Detailed protocols for the analysis of this compound and its primary metabolite are also provided.
Introduction
This compound, an organoarsenic compound, has historically been used as an antiprotozoal agent in veterinary medicine. Its structural similarity to other arsenicals has led to an interest in its metabolic fate and its potential as a model compound for studying certain aspects of arsenic biotransformation. However, it is crucial to note that while the metabolism of this compound itself has been investigated to some extent, its application as a tool to probe the broader enzymatic pathways of inorganic arsenic metabolism, such as methylation by arsenic methyltransferase (AS3MT), is not well-documented in the scientific literature.
The primary metabolic transformation of this compound is its hydrolysis to arsanilic acid. This biotransformation is a key area of study for understanding the environmental and toxicological profile of this compound.
Metabolic Pathway of this compound
The principal metabolic pathway for this compound is the hydrolysis of the ureido group to an amino group, yielding arsanilic acid. This conversion can occur both chemically and likely enzymatically within biological systems.
Further metabolism of arsanilic acid may lead to the liberation of inorganic arsenic, which can then enter the well-established arsenic methylation pathway. However, direct evidence of this compound or arsanilic acid acting as competitive substrates or inhibitors for key enzymes in this pathway, such as arsenic methyltransferase (AS3MT), is currently lacking.
Quantitative Data
The available scientific literature does not provide specific quantitative data on the enzymatic kinetics of this compound metabolism. Parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the enzymatic hydrolysis of this compound have not been reported. Similarly, inhibitory constants (IC50) of this compound on arsenic metabolizing enzymes are not documented.
The following table summarizes the type of quantitative data that would be valuable for future research in this area.
| Parameter | Description | Relevance in Arsenic Metabolism Studies | Status |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for this compound. | Not Reported |
| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction. | Represents the maximum capacity of the enzyme to metabolize this compound. | Not Reported |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Provides a measure of the catalytic efficiency of the enzyme. | Not Reported |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. | Would indicate if this compound can inhibit the metabolism of other arsenic compounds. | Not Reported |
Experimental Protocols
The following protocols are adapted from analytical methods developed for the determination of this compound and arsanilic acid in biological and environmental samples. These can be modified for research applications to study the biotransformation of this compound.
Protocol 1: In Vitro Hydrolysis of this compound in a Biological Matrix
This protocol describes a method to study the conversion of this compound to arsanilic acid in a controlled in vitro environment, simulating metabolic processes.
Objective: To determine the rate and extent of this compound hydrolysis to arsanilic acid in the presence of a biological matrix (e.g., liver homogenate, gut microbial culture).
Materials:
-
This compound standard
-
Arsanilic acid standard
-
Biological matrix (e.g., rat liver S9 fraction, poultry cecal content culture)
-
Phosphate buffer (pH 7.4)
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 1 M
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Experimental Workflow:
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the biological matrix (e.g., 1 mg/mL protein concentration of liver S9 fraction) with phosphate buffer (pH 7.4).
-
Spike the mixture with a known concentration of this compound (e.g., 10 µM).
-
Prepare control samples:
-
Negative control: Biological matrix with buffer, no this compound.
-
Abiotic control: this compound in buffer, no biological matrix.
-
Positive control (optional): Incubate arsanilic acid with the biological matrix to assess its stability.
-
-
-
Incubation:
-
Incubate the samples at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with HCl to denature the enzymes.
-
-
Sample Cleanup:
-
Centrifuge the quenched samples to pellet proteins and other solids.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and arsanilic acid with an appropriate solvent (e.g., methanol).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Analyze the samples by HPLC-UV or HPLC-MS to quantify the concentrations of this compound and arsanilic acid.
-
Generate a standard curve for both this compound and arsanilic acid for accurate quantification.
-
Protocol 2: Chemical Hydrolysis and Analysis of this compound in a Sample Matrix
This protocol is based on analytical methods for residue analysis and can be used to determine the total amount of arsanilic acid that can be derived from this compound in a sample.[1][2]
Objective: To quantitatively convert this compound to arsanilic acid for subsequent analysis.
Materials:
-
Sample containing this compound (e.g., animal feed, tissue homogenate)
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Diazotization and coupling reagents (for colorimetric detection, optional)
-
Analytical instrument (Spectrophotometer, GC, or HPLC)
Procedure:
-
Extraction:
-
Extract this compound from the sample matrix using a suitable solvent, such as methanol. This can be done by homogenization and sonication followed by centrifugation.[1]
-
-
Hydrolysis:
-
Neutralization:
-
Cool the sample and neutralize it with HCl.
-
-
Analysis:
-
The resulting solution containing arsanilic acid can be analyzed by various methods:
-
Spectrophotometry: Arsanilic acid can be diazotized and coupled with a chromogenic agent to form a colored compound that can be measured with a spectrophotometer.[1]
-
Gas Chromatography (GC): Arsanilic acid can be reduced to aniline, which is then extracted and analyzed by GC.[2]
-
High-Performance Liquid Chromatography (HPLC): The neutralized solution can be directly analyzed by HPLC with UV or MS detection.
-
-
Signaling Pathways and Logical Relationships
While this compound's direct involvement in modulating specific signaling pathways related to arsenic metabolism is not established, its metabolism to arsanilic acid and the potential subsequent release of inorganic arsenic would lead to its entry into the general arsenic metabolism and toxicity pathways.
Conclusion and Future Directions
The primary application of this compound in the context of arsenic metabolism research is currently limited to studies of its own biotransformation to arsanilic acid. There is a notable gap in the literature regarding its use as a tool to investigate the broader enzymatic pathways of arsenic metabolism.
Future research could explore:
-
The specific enzymes responsible for this compound hydrolysis in different species and tissues.
-
The potential for this compound or arsanilic acid to interact with arsenic methyltransferase (AS3MT) and other enzymes involved in arsenic biotransformation.
-
The use of this compound as a reference compound in studies of amidohydrolase activity.
-
Quantitative toxicokinetic studies to determine the rates of absorption, distribution, metabolism, and excretion of this compound and its metabolites.
By addressing these research questions, the scientific community can better understand the role of this compound in the broader context of arsenic toxicology and metabolism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbarsone Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Carbarsone dosage for preclinical studies.
Troubleshooting Guides
Issue 1: High mortality or severe toxicity observed in initial dose-ranging studies.
Possible Cause: The initial doses selected are above the maximum tolerated dose (MTD). This compound, an organoarsenic compound, can induce toxicity at high concentrations. Symptoms of arsenic toxicity include gastrointestinal irritation (nausea, vomiting, diarrhea), and in severe cases, collapse and death.[1]
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose to a level that is not expected to cause severe toxicity. A common starting point is 1/10th of the lowest observed adverse effect level (LOAEL) from any available literature.
-
Staggered Dosing and Observation: In a new cohort of animals, administer a single low dose to one or two animals and observe for a defined period (e.g., 24-48 hours) for any signs of toxicity before dosing the rest of the cohort and escalating the dose.
-
Monitor for Clinical Signs: Closely monitor animals for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and fecal consistency.
-
Histopathology: If mortality occurs, perform a necropsy and histopathological examination of key organs (liver, kidney, gastrointestinal tract) to identify target organ toxicity.
Issue 2: Lack of efficacy at seemingly well-tolerated doses.
Possible Cause: The doses administered are below the therapeutic window for the specific preclinical model and parasitic infection being studied.
Troubleshooting Steps:
-
Confirm Drug Activity: Ensure the this compound being used is of sufficient purity and has been stored correctly to maintain its activity.
-
Dose Escalation: If the current doses are well-tolerated, a careful dose escalation study should be initiated. Increase the dose incrementally in different cohorts of animals.
-
Review Efficacy Endpoints: Ensure that the chosen efficacy endpoints are appropriate for the parasitic infection model. For example, in a model of amebiasis, this could be a reduction in parasite load in the cecum or a decrease in lesion scores.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the preclinical model. This will help to understand if the drug is reaching the target site at a sufficient concentration. This compound is metabolized to arsanilic acid, which is the active form.[2]
-
Combination Therapy: In some historical contexts, this compound has been used in combination with other drugs.[3] Consider if a combination approach might be necessary to achieve the desired efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical studies?
Q2: What are the known toxicities of this compound?
A2: this compound is an organoarsenic compound, and its toxicity is related to arsenic. While it is reported to have relatively low acute toxicity, high doses can lead to symptoms of arsenic poisoning, including gastrointestinal distress (nausea, vomiting, diarrhea).[1][2] In severe cases, this can progress to collapse and death.[1] It is important to note that this compound has tested negative in bacterial mutagenicity (Ames) tests, suggesting it is not a direct mutagen.
Q3: What preclinical models are relevant for studying this compound?
A3: The choice of preclinical model depends on the therapeutic indication. For its antiprotozoal activity, models of amebiasis in rodents can be used. For its application in veterinary medicine, models of histomoniasis (blackhead disease) in turkeys and dysentery in swine are relevant.
Q4: What is the mechanism of action of this compound?
A4: The precise molecular mechanism of action of this compound is not fully elucidated. As an organoarsenic compound, it is believed to act similarly to other arsenicals. The trivalent form of arsenic is known to react with sulfhydryl groups in proteins, which can lead to the inhibition of essential parasitic enzymes.[5][6] This can disrupt critical metabolic pathways in the parasite. Furthermore, arsenic compounds can interfere with cellular energy production by uncoupling oxidative phosphorylation.[2] At a broader level, arsenic-induced oxidative stress can disrupt signaling pathways such as MAPK, NF-κB, and AP-1.[7][8][9]
Data Presentation
Table 1: Reported Efficacious Dosages of this compound in Poultry
| Indication | Species | Dosage in Feed | Reference |
| Prevention of Histomoniasis (Blackhead Disease) | Turkey | 0.0250% | [4] |
| In combination for prevention of coccidiosis | Turkey | 0.0375% | [4] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rodents (Dose Range Finding)
-
Animal Model: Use a standard rodent model such as Sprague-Dawley rats or BALB/c mice. Use both male and female animals.
-
Dose Groups: Based on a thorough literature review of related compounds, establish a minimum of 4-5 dose groups, including a vehicle control group. A wide range of doses should be selected to identify a potential LD50 or MTD.
-
Administration: Administer this compound orally (e.g., by gavage) as a single dose.
-
Observation: Monitor animals for mortality, clinical signs of toxicity (as described in Troubleshooting Guide 1), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study. For any animals that die during the study, perform a necropsy as soon as possible.
-
Histopathology: Collect key organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) for histopathological analysis to identify any treatment-related changes.
Protocol 2: Efficacy Study in a Murine Model of Amebiasis
-
Animal Model: Use a susceptible mouse strain, such as CBA/J mice.
-
Infection: Infect mice intracecally with a known number of Entamoeba histolytica trophozoites.
-
Treatment Groups: Include a vehicle control group, a positive control group (e.g., metronidazole), and at least three this compound dose groups. Doses should be selected based on the results of the acute toxicity study.
-
Administration: Begin oral administration of this compound 24 hours post-infection and continue for a specified period (e.g., 5-7 days).
-
Efficacy Endpoints: At the end of the treatment period, euthanize the animals and evaluate the cecal parasite load (e.g., by culture or qPCR) and score the severity of cecal lesions.
-
Statistical Analysis: Compare the parasite load and lesion scores between the treatment groups and the vehicle control group to determine the efficacy of this compound.
Mandatory Visualization
References
- 1. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. WO1999031987A1 - Topical carbamazepine formulations and methods of use - Google Patents [patents.google.com]
- 6. ci.lib.ncsu.edu [ci.lib.ncsu.edu]
- 7. This compound [bionity.com]
- 8. This compound toxicity: a review of the literature and report of 45 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Microbial Resistance to Carbarsone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Carbarsone, particularly concerning microbial resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an organoarsenic compound that has been historically used as an antiprotozoal agent to treat infections such as amebiasis and histomoniasis (blackhead disease in turkeys).[1][2][3][4] While the precise molecular mechanism of action is not extensively detailed in recent literature, it is understood that as an arsenical, it likely interacts with sulfhydryl groups of essential proteins in the parasite, thereby disrupting their function and leading to cell death.[5]
Q2: Is microbial resistance to this compound a documented issue?
Direct and extensive documentation of microbial resistance specifically to this compound is limited in recent scientific literature. This is likely due to its reduced use in human and veterinary medicine in recent decades.[3] However, based on the principles of antimicrobial resistance, it is plausible that protozoa can develop resistance to this compound through various mechanisms.[6][7][8]
Q3: What are the potential mechanisms of resistance to this compound in protozoa?
Based on general mechanisms of drug resistance observed in protozoa against other antimicrobial agents, potential resistance mechanisms to this compound could include:[6][7][8][9]
-
Decreased drug uptake: Alterations in membrane transporters could reduce the influx of this compound into the parasitic cell.[6][9]
-
Increased drug efflux: Overexpression of efflux pumps, such as ABC transporters, could actively pump this compound out of the cell before it can reach its target.
-
Target modification: Changes in the amino acid sequence of target proteins (likely sulfhydryl-containing enzymes) could reduce their affinity for this compound.
-
Drug inactivation: Enzymatic modification of the this compound molecule could render it inactive.
-
Metabolic bypass: The parasite might develop alternative metabolic pathways to circumvent the processes inhibited by this compound.
Q4: What strategies can be employed to overcome suspected this compound resistance?
Several strategies, largely extrapolated from research on other antimicrobial agents, can be investigated to overcome potential this compound resistance:
-
Combination Therapy: Using this compound in combination with another antiprotozoal agent that has a different mechanism of action could create a synergistic effect and reduce the likelihood of resistance emerging.[10][11][12]
-
Efflux Pump Inhibitors: Co-administration of a compound that inhibits efflux pumps could increase the intracellular concentration of this compound.
-
Modification of this compound Structure: Novel derivatives of this compound could be synthesized to have higher affinity for the target or be less susceptible to resistance mechanisms.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible MIC/IC50 values for this compound in vitro.
| Possible Cause | Troubleshooting Steps |
| Inoculum variability | Ensure a standardized inoculum preparation method is used. Quantify the number of protozoan cells (e.g., using a hemocytometer) before each experiment. |
| Drug solution instability | Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store at the recommended temperature. |
| Media composition | Use a consistent and well-defined culture medium. Components in the media could potentially interact with this compound. |
| Incubation conditions | Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., anaerobic or microaerophilic for certain protozoa). |
| Assay endpoint measurement | Use a standardized and objective method for determining the endpoint (e.g., spectrophotometry, fluorometry, or automated cell counting) to minimize subjective interpretation. |
Problem: Suspected this compound-resistant protozoan strain shows similar susceptibility to the wild-type strain in vitro.
| Possible Cause | Troubleshooting Steps |
| Incorrect resistance induction protocol | Review the protocol for inducing resistance. Consider increasing the concentration of this compound incrementally over a longer period. |
| Loss of resistance phenotype | Culture the resistant strain in the presence of a sub-lethal concentration of this compound to maintain selective pressure. |
| Inappropriate susceptibility testing method | The chosen in vitro assay may not be sensitive enough to detect subtle differences in susceptibility. Consider using a different assay (e.g., a metabolic activity assay versus a direct cell counting assay). |
| Mechanism of resistance is not detectable in vitro | The resistance mechanism might be more relevant in an in vivo context (e.g., related to host-parasite interactions). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound for Entamoeba histolytica
This protocol is adapted from standard antiprotozoal susceptibility testing methods.
Materials:
-
Entamoeba histolytica trophozoites in logarithmic growth phase
-
TYI-S-33 medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well microtiter plates
-
Hemocytometer
-
Inverted microscope
-
Anaerobic gas generating system
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in TYI-S-33 medium to prepare working solutions.
-
Inoculum Preparation: Harvest E. histolytica trophozoites and adjust the cell density to 1 x 10^5 cells/mL in fresh TYI-S-33 medium.
-
Assay Setup:
-
Add 100 µL of TYI-S-33 medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.
-
Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Add 100 µL of the prepared E. histolytica inoculum to each well.
-
-
Incubation: Incubate the plate in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: After incubation, examine the wells under an inverted microscope. The MIC is the lowest concentration of this compound at which no motile trophozoites are observed.
Protocol 2: Checkerboard Assay for Synergistic Activity of this compound with Metronidazole
This protocol is used to assess the potential synergistic effect of two drugs.
Materials:
-
As per Protocol 1
-
Metronidazole
Procedure:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and Metronidazole.
-
Assay Setup:
-
In a 96-well plate, create a gradient of this compound concentrations along the x-axis and a gradient of Metronidazole concentrations along the y-axis.
-
The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest.
-
Include controls for each drug alone.
-
Add 100 µL of the prepared protozoan inoculum to each well.
-
-
Incubation and Analysis:
-
Incubate the plate under the same conditions as the MIC assay.
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
-
Quantitative Data Summary
As there is limited published data on this compound resistance, the following table presents hypothetical data to illustrate how results from susceptibility testing could be presented.
Table 1: Hypothetical MIC values (µg/mL) of this compound and Metronidazole against susceptible and resistant strains of a protozoan parasite.
| Strain | This compound MIC | Metronidazole MIC |
| Susceptible Strain | 8 | 2 |
| This compound-Resistant Strain | 64 | 2 |
| Metronidazole-Resistant Strain | 8 | 32 |
| Multi-drug Resistant Strain | 64 | 32 |
Visualizations
Caption: Potential mechanisms of microbial resistance to this compound and strategies to overcome them.
Caption: A logical workflow for troubleshooting and addressing suspected this compound resistance in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Drug Resistance in Protozoal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New mechanisms of drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of protozoan diseases | Research Starters | EBSCO Research [ebsco.com]
- 11. Joining forces: Leveraging novel combination therapies to combat infections with eukaryotic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [TREATMENT OF INTESTINAL PROTOZOAN INFECTIONS WITH THE COMBINATION OF A DICHLOROACETAMIDE DERIVATIVE (CHLOROPHENOXAMIDE) AND FURAZOLIDONE. PERSONAL EXPERIENCE] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbarsone Reagent Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Carbarsone reagents. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound reagents in a question-and-answer format.
Q1: I am observing a loss of potency in my this compound stock solution. What could be the cause?
A1: Loss of potency in this compound solutions can be attributed to several factors:
-
Improper Storage: this compound is sensitive to light, temperature, and humidity. Storage at room temperature or in transparent containers can lead to degradation. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended, while long-term storage (months to years) requires freezing at -20°C in a dry, dark environment.[1]
-
Hydrolysis: As an amide, this compound can undergo hydrolysis, especially in non-optimal pH conditions. This can lead to the formation of arsanilic acid and other degradation products.
-
Contamination: Accidental contamination of the stock solution can introduce substances that may catalyze degradation.
Q2: My HPLC analysis of this compound shows unexpected peaks. What do they represent and how can I avoid them?
A2: Unexpected peaks in your chromatogram likely represent degradation products.
-
Identify the Peaks: The primary degradation product of this compound is arsanilic acid, formed through hydrolysis of the urea linkage.[2] Other peaks may arise from further degradation under stress conditions such as oxidation or photolysis.
-
Prevention:
-
Proper Preparation: Prepare solutions fresh whenever possible. If storing solutions, use opaque containers and store at the recommended low temperatures.
-
Mobile Phase Control: Ensure the pH of your mobile phase is optimized for this compound stability. For organoarsenic compounds, a slightly acidic mobile phase (pH around 2.9) has been shown to be effective.
-
Sample Handling: Minimize the exposure of your samples to light and elevated temperatures during sample preparation and analysis.
-
Q3: The baseline in my HPLC chromatogram is noisy when analyzing this compound. How can I fix this?
A3: A noisy baseline can be caused by several factors unrelated to the reagent itself, but which can interfere with accurate quantification.
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed and filtered. Contaminants or dissolved gas in the mobile phase are common causes of baseline noise.
-
System Contamination: A contaminated guard column, column, or detector flow cell can lead to a noisy baseline. Flush the system with a strong solvent like methanol or isopropanol.
-
Detector Lamp: An aging detector lamp can also be a source of noise. Check the lamp's energy output and replace it if necessary.
Q4: I am having trouble dissolving this compound powder. What is the recommended procedure?
A4: this compound is slightly soluble in water but soluble in DMSO.[1][3] For aqueous-based experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is suitable, while for long-term storage, -20°C is recommended.[1] If stored properly, it can have a shelf-life of over three years.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the p-ureidobenzenearsonic acid to form arsanilic acid.[2] This can be accelerated by acidic or basic conditions.
Q3: How can I monitor the stability of my this compound reagent?
A3: The stability of this compound can be monitored using a stability-indicating HPLC method. This involves analyzing the sample over time and quantifying the amount of intact this compound as well as any degradation products that may have formed.
Q4: Are there any known incompatibilities for this compound?
A4: As an acidic salt of an amide, this compound solutions will have a pH of less than 7.0 and will react as acids to neutralize bases.[3] Avoid strong oxidizing agents and prolonged exposure to acidic or basic conditions, which can accelerate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Reagents
| Reagent Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, 0-4°C | Short-term (days to weeks) |
| Solid Powder | Dry, dark, -20°C | Long-term (months to years) |
| Stock Solution (in DMSO) | -20°C | Months |
Table 2: Proposed HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase | Methanol:Water (with 0.01 M phosphoric acid, pH 2.9) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 244 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
- Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method.
- Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a method for the quantitative analysis of this compound and its degradation products.
1. Instrumentation:
- A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
- Use the parameters outlined in Table 2.
3. Standard Preparation:
- Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
4. Sample Analysis:
- Inject the prepared samples from the forced degradation study or from a long-term stability study.
- Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed primary degradation pathway of this compound.
References
Troubleshooting guide for inconsistent Carbarsone experimental results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results when working with Carbarsone, particularly in the context of anti-protozoal research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an organoarsenic compound historically used as an antiprotozoal drug for the treatment of infections like amebiasis.[1][2] While its precise molecular mechanism is not fully elucidated, it is understood to function through the action of its arsenic component. Trivalent arsenicals, which may be metabolic products of this compound, are known to have a high affinity for sulfhydryl (thiol) groups in proteins.[3] This interaction can inhibit essential enzymes, disrupt cellular energy metabolism, and increase intracellular reactive oxygen species (ROS), leading to oxidative stress and parasite death.[4][5][6]
Q2: I'm observing high variability in my anti-protozoal assay results with this compound. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Solubility and Stability: this compound has low solubility in water.[7] Improper dissolution or precipitation in culture media can lead to inconsistent effective concentrations. The stability of this compound in solution, especially in complex biological media, over the course of an experiment can also be a factor.
-
Solvent Effects: The choice and final concentration of solvent (e.g., DMSO, ethanol) used to prepare this compound stock solutions can impact parasite viability.[8] It is crucial to run solvent-only controls to account for any baseline toxicity.
-
Parasite Viability and Density: The health and growth phase of the protozoan culture (e.g., Entamoeba histolytica) are critical. Using parasites in the logarithmic growth phase is essential for reproducible results. Inconsistent initial seeding densities will also lead to variability.[9][10]
-
Assay-Specific Variability: The endpoint measurement used to determine parasite viability (e.g., metabolic assays like NBT reduction, radiolabel incorporation, or direct counting) can have inherent variability.[1][9] Ensure the chosen assay is validated and linear within the expected range of results.
Q3: What is a typical starting concentration range for in vitro experiments with this compound against protozoa like Entamoeba histolytica?
Q4: How should I prepare a stock solution of this compound for my experiments?
This compound is slightly soluble in water (1-10 mg/mL) and also soluble in solutions of alkali hydroxides and carbonates.[7] For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous culture medium.[8][12] It is critical to ensure the final solvent concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells.[13] Always test the solubility of this compound in your chosen solvent at the desired stock concentration before beginning experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound at expected concentrations. | 1. Compound Inactivity: The this compound powder may be degraded. 2. Precipitation: this compound may have precipitated out of the culture medium. 3. Parasite Resistance: The parasite strain may have or have developed resistance. | 1. Source a new, certified batch of this compound. 2. Visually inspect the culture wells for precipitate. Prepare fresh stock solutions and consider using a different solvent or a lower final concentration. Check the pH of your medium, as this can affect solubility. 3. Test a reference strain of the parasite known to be sensitive. Compare with a standard anti-protozoal drug like metronidazole. |
| High variability between replicate wells. | 1. Inconsistent Parasite Seeding: Uneven distribution of parasites in the microtiter plate. 2. Inaccurate Pipetting: Errors in drug dilution or addition to wells. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure the parasite suspension is homogenous before and during plating. Mix gently between pipetting steps. 2. Calibrate pipettes regularly. Use a fresh set of tips for each dilution and replicate. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile medium or PBS to create a humidity barrier.[12] |
| Solvent control shows significant parasite death. | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO, ethanol) is toxic to the parasites. 2. Solvent Purity: The solvent may be contaminated. | 1. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5%). Perform a dose-response curve for the solvent alone to determine its toxicity threshold for your specific parasite. 2. Use a new, high-purity, sterile-filtered solvent. |
| Inconsistent results between experiments performed on different days. | 1. Variability in Parasite Culture: Differences in the growth phase or health of the parasites used. 2. Medium and Reagent Instability: Degradation of components in the culture medium or the this compound stock solution over time. | 1. Standardize the parasite culture protocol. Always use parasites from a culture in the mid-logarithmic growth phase. Monitor parasite morphology and motility.[10] 2. Prepare fresh culture medium for each experiment. Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Drug | E. histolytica Strain(s) | IC50 (µM) | Reference |
| Metronidazole | Reference Strain (HM1:IMSS) | 9.5 | [9] |
| Metronidazole | Clinical Isolates | 13.2 | [9] |
| Tinidazole | Reference Strain (HM1:IMSS) | 10.2 | [9] |
| Tinidazole | Clinical Isolates | 12.4 | [9] |
| Emetine | Reference Strain (HM1:IMSS) | 29.9 | [9] |
| Emetine | Clinical Isolates | 31.2 | [9] |
| Chloroquine | Reference Strain (HM1:IMSS) | 15.5 | [9] |
| Chloroquine | Clinical Isolates | 26.3 | [9] |
Experimental Protocols
Protocol 1: In Vitro Cultivation of Entamoeba histolytica
This protocol is adapted from established methods for the axenic culture of E. histolytica strain HM1:IMSS.[10][14][15]
Materials:
-
E. histolytica trophozoites (e.g., strain HM1:IMSS)
-
TYI-S-33 medium
-
Heat-inactivated adult bovine serum (10-15% v/v)
-
Penicillin-Streptomycin solution
-
Sterile, screw-cap borosilicate glass culture tubes (16 x 125 mm) or tissue culture flasks (25 cm²)
-
Incubator at 35-37°C
-
Hemocytometer
Procedure:
-
Medium Preparation: Prepare complete TYI-S-33 medium by aseptically adding heat-inactivated adult bovine serum to a final concentration of 10-15% and Penicillin-Streptomycin to the basal medium.
-
Culture Initiation: Inoculate a culture tube containing 13 mL of complete TYI-S-33 medium with approximately 5 x 10⁴ to 1 x 10⁵ trophozoites.
-
Incubation: Incubate the tubes at a 10° angle at 35-37°C. Cultures should reach approximately 80% confluence in 3-4 days.
-
Passaging: a. To detach adherent trophozoites, chill the culture tube on ice for 5-10 minutes. b. Invert the tube several times to resuspend the amoebae. c. Aseptically transfer a portion of the cell suspension (e.g., 1 mL from a confluent culture) to a new tube containing fresh, pre-warmed medium. d. Subculture every 48-72 hours to maintain cells in the logarithmic growth phase.
Protocol 2: In Vitro Drug Susceptibility Assay
This protocol describes a microtiter plate-based assay to determine the IC50 of this compound against E. histolytica.[1][9]
Materials:
-
Log-phase E. histolytica trophozoites
-
Complete TYI-S-33 medium
-
This compound
-
DMSO (or other suitable solvent)
-
Sterile 96-well microtiter plates
-
Nitro Blue Tetrazolium (NBT)
-
Control drug (e.g., Metronidazole)
Procedure:
-
Parasite Preparation: Harvest log-phase trophozoites, count them using a hemocytometer, and adjust the concentration to 3 x 10⁵ parasites/mL in fresh medium.
-
Drug Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete TYI-S-33 medium to create a range of working concentrations (e.g., from 200 µM down to 1.6 µM for the initial dilution in the plate).
-
Plate Setup: a. Add 100 µL of medium to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the highest drug concentration to the first column (e.g., column A). c. Perform 2-fold serial dilutions by transferring 100 µL from column A to column B, mixing, then transferring 100 µL from B to C, and so on. Discard 100 µL from the last column of dilutions. d. Include wells for a positive control (e.g., Metronidazole), a negative control (no drug), and a solvent control (medium with the highest concentration of DMSO used).
-
Inoculation: Add 100 µL of the parasite suspension (3 x 10⁴ parasites) to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in an appropriate environment (e.g., an anaerobic jar or a CO₂ incubator).
-
Viability Assessment (NBT Reduction Assay): a. Following incubation, add NBT solution to each well. b. Incubate for a further 2-3 hours. Viable parasites will reduce the yellow NBT to a blue formazan product. c. Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the drug-free control. b. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Plausible mechanism of this compound action in a protozoan cell.
Experimental Workflow
Caption: Workflow for determining this compound IC50 against E. histolytica.
Troubleshooting Logic
Caption: Logical flow for troubleshooting inconsistent this compound results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural Dietary Compounds in the Treatment of Arsenic Toxicity [mdpi.com]
- 5. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions with Arsenic: Mechanisms of Toxicity and Cellular Resistance in Eukaryotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Creep in nitroimidazole inhibitory concentration among the Entamoeba histolytica isolates causing amoebic liver abscess and screening of andrographolide as a repurposing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dose-Response Analysis of Carbarsone in Parasitological Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting dose-response analysis of Carbarsone in parasitological research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Specific recent dose-response data for this compound against various parasites is limited in publicly available literature. The quantitative data and specific protocols provided below are illustrative examples based on general parasitological and pharmacological principles. Researchers should optimize these protocols for their specific parasite species and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-parasitic activity?
This compound is an organoarsenic compound that has been historically used as an antiprotozoal agent for the treatment of amebiasis, caused by Entamoeba histolytica, and other infections.[1] It belongs to the class of N-phenylureas and has antiamebic properties.[2] While it was previously used in human medicine, its application has become less common.
Q2: What is the general mechanism of action for arsenical compounds like this compound against parasites?
The precise molecular mechanism of this compound in parasites is not well-documented in recent literature. However, the toxicity of trivalent arsenicals, to which pentavalent forms like this compound can be reduced, is generally attributed to their ability to react with sulfhydryl groups in essential proteins, such as enzymes involved in cellular metabolism. This can lead to enzyme inhibition and disruption of critical cellular functions, ultimately causing parasite death.
Troubleshooting Guides
Q1: I am observing inconsistent results in my this compound dose-response assays. What are the potential causes and solutions?
Inconsistent results in dose-response assays can arise from several factors:
-
Drug Solubility: this compound may have limited solubility in aqueous culture media.
-
Troubleshooting: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Always include a solvent control in your experiments to rule out any effects of the solvent on parasite viability.
-
-
Parasite Viability and Density: The initial health and number of parasites used in the assay are critical.
-
Troubleshooting: Use parasites from a log-phase culture with high viability. Perform a cell count for each experiment to ensure consistent seeding density.
-
-
Incubation Time: The duration of drug exposure can significantly impact the results.
-
Troubleshooting: Optimize the incubation time for your specific parasite. A time-course experiment can help determine the optimal endpoint.
-
-
Assay Variability: The viability assay itself can be a source of variability.
-
Troubleshooting: Ensure proper mixing of reagents and accurate pipetting. Use a positive control (a known anti-parasitic drug) and a negative control (untreated parasites) to validate each assay.
-
Q2: My negative control (untreated parasites) shows low viability. What should I do?
Low viability in the negative control group indicates a problem with the overall experimental setup, not the drug being tested.
-
Troubleshooting:
-
Check Culture Medium: Ensure the culture medium is fresh, properly prepared, and supplemented as required for the specific parasite.
-
Incubator Conditions: Verify the temperature, CO2 levels (if applicable), and humidity of the incubator.
-
Contamination: Check for bacterial or fungal contamination in your parasite cultures.
-
Handling Procedures: Minimize the time parasites are outside the incubator and handle them gently to avoid mechanical stress.
-
Experimental Protocols
Protocol 1: In Vitro Cultivation of Entamoeba histolytica
This protocol is a general guideline for the axenic cultivation of E. histolytica trophozoites.
-
Medium Preparation: Prepare TYI-S-33 medium, which is a common medium for E. histolytica culture.
-
Subculturing:
-
Chill the culture tubes on ice for 5-10 minutes to detach the adherent trophozoites.
-
Invert the tube several times to ensure a uniform suspension of trophozoites.
-
Aseptically transfer an appropriate volume of the cell suspension to a new tube containing fresh, pre-warmed TYI-S-33 medium. The split ratio will depend on the growth rate of the strain.
-
-
Incubation: Incubate the culture tubes at 37°C.
Protocol 2: Dose-Response Assay using MTT Assay
This protocol describes a colorimetric assay to determine the viability of parasites after treatment with this compound.
-
Parasite Seeding: Seed a 96-well microtiter plate with E. histolytica trophozoites at a density of 1 x 10^5 cells/mL in fresh TYI-S-33 medium.
-
Drug Preparation and Addition:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.
-
Add the diluted this compound solutions to the wells containing the parasites. Include a solvent control and a positive control (e.g., metronidazole).
-
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of parasite growth) from the curve.
-
Quantitative Data
Table 1: Illustrative Dose-Response Data for this compound against Entamoeba histolytica
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92 ± 6.1 |
| 5 | 75 ± 7.3 |
| 10 | 55 ± 4.8 |
| 25 | 30 ± 5.5 |
| 50 | 15 ± 3.9 |
| 100 | 5 ± 2.1 |
Table 2: Illustrative IC50 Values of Anti-parasitic Compounds against Entamoeba histolytica
| Compound | IC50 (µM) |
| This compound (Illustrative) | 12.5 |
| Metronidazole (Reference) | 2.5 |
Visualizations
Caption: Experimental workflow for dose-response analysis.
Caption: Putative mechanism of this compound action in parasites.
References
Technical Support Center: Mitigating Off-Target Effects of CAR-Based Therapies
Note to the User: This response addresses the mitigation of off-target effects in the context of Chimeric Antigen Receptor (CAR)-based therapies. The term "Carbarsone," an antiparasitic drug, in the original query is presumed to be a typographical error for "CARs," given the specific focus on off-target effects, signaling pathways, and experimental protocols relevant to modern cell therapy research.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target effects of CAR-based therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with CAR T-cell therapy?
A1: CAR T-cell therapy toxicities are generally categorized into three main types:
-
On-target, on-tumor toxicity: This is the desired effect where CAR T-cells recognize and kill tumor cells. However, excessive activity can lead to Cytokine Release Syndrome (CRS) and Tumor Lysis Syndrome (TLS) due to a high tumor burden being destroyed rapidly.[1][2]
-
On-target, off-tumor toxicity (OTOT): This is a major challenge, especially for solid tumors. It occurs when the target antigen is also expressed on healthy, non-malignant tissues. The CAR T-cells then attack these healthy tissues, which can lead to severe and sometimes fatal adverse events.[1][3][4][5][6][7] For example, targeting CD19 can lead to B-cell aplasia because normal B-cells also express this antigen.[4][8]
-
Off-target, off-tumor toxicity: This is a rarer event where the CAR T-cell recognizes an unrelated antigen on healthy tissues, or becomes activated in an antigen-independent manner.[1][2] An example could be the CAR's single-chain variable fragment (scFv) cross-reacting with a similar-looking protein on a vital organ.[1]
Q2: What are the main mechanisms behind on-target, off-tumor toxicity (OTOT)?
A2: The primary mechanism of OTOT is the recognition and lysis of healthy cells that express the target antigen.[4][5] Upon recognizing the antigen, the CAR T-cell forms an immune synapse with the target cell, triggering its effector functions.[4] This leads to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.[4][5] Additionally, CAR T-cells can upregulate ligands like FasL, which also triggers apoptosis in target cells, and release cytokines like IFNγ and TNF, which can activate other immune cells and amplify the response.[4][5]
Q3: My CAR T-cells show significant toxicity against healthy tissues in my preclinical model. What are the primary strategies to mitigate this?
A3: Several innovative strategies are being developed to mitigate on-target, off-tumor toxicity:
-
Affinity Tuning: The binding affinity of the CAR's scFv can be engineered. High-affinity CARs might attack healthy cells with low antigen expression, while lower-affinity CARs can be designed to only activate when encountering the high antigen density typically found on tumor cells.[4][5][9]
-
Logic-Gated CARs: These designs require more than one signal for full T-cell activation, improving specificity.[3]
-
"AND" Gates: The T-cell has two different CARs with split signaling domains. It only becomes fully activated when both antigens are present on the same target cell, a combination ideally unique to the tumor.[5][10]
-
"NOT" Gates: The T-cell expresses an activating CAR (aCAR) for the tumor antigen and an inhibitory CAR (iCAR) for an antigen found only on healthy cells. When the T-cell encounters a healthy cell, the iCAR overrides the activation signal.[4][11]
-
-
Suicide Switches: CAR T-cells can be engineered with a "kill switch," such as the inducible Caspase 9 (iCaspase9) system. If severe toxicity occurs, a small molecule can be administered to induce apoptosis in the CAR T-cells.[5][10]
-
Local Administration: For solid tumors, delivering CAR T-cells directly to the tumor site (e.g., intratumoral injection) can enhance antitumor activity while limiting systemic exposure and damage to healthy tissues elsewhere in the body.[3][5]
Q4: How does the choice of costimulatory domain (e.g., CD28 vs. 4-1BB) affect off-target effects?
A4: The costimulatory domain significantly influences CAR T-cell function and persistence, which can impact toxicity.
-
CD28-based CARs generally lead to more rapid T-cell expansion and potent effector functions. However, they may also lead to faster T-cell exhaustion. In some models, CD28-based CARs have shown better control of tumors with low antigen density.[12]
-
4-1BB (CD137)-based CARs tend to promote T-cell persistence and the development of a central memory phenotype, which may lead to more sustained anti-tumor responses. The choice of domain can affect the threshold for T-cell activation and the magnitude of the response, thereby influencing the potential for on-target, off-tumor toxicity.
Q5: What are some combination therapy approaches that can help mitigate off-target effects?
A5: Combining CAR T-cell therapy with other treatments can enhance efficacy and safety:
-
Oncolytic Viruses: These viruses can be engineered to selectively infect and destroy tumor cells. They can also be designed to express tumor antigens or cytokines, which can help to focus the immune response on the tumor microenvironment and reduce the need for highly reactive systemic CAR T-cells.[10][12]
-
Vaccines: Using vaccines (e.g., dendritic cell vaccines) can help to activate and expand CAR T-cells in vivo, potentially allowing for lower initial doses of CAR T-cells to be administered, thereby reducing the risk of systemic toxicity.[10]
-
Targeted Therapies: Small molecule drugs can sometimes be used to increase the expression of the target antigen on tumor cells, making them more susceptible to CAR T-cell attack and potentially allowing for the use of lower-affinity, safer CARs.[12]
Troubleshooting Guides
Issue 1: High background cytotoxicity in in vitro assays against target-negative cell lines.
-
Possible Cause: Off-target recognition by the CAR construct itself or antigen-independent activation.
-
Troubleshooting Steps:
-
Confirm Target Expression: Re-verify that your negative control cell lines are truly negative for the target antigen using flow cytometry or qPCR.
-
Spacer Domain Interaction: If your CAR construct includes an IgG1-derived spacer domain, it may interact with Fc receptors on certain cell lines, leading to antigen-independent activation.[1] Consider redesigning the CAR with a different spacer domain.
-
Culture Conditions: Ensure that T-cells are not over-stimulated during the expansion phase, which can sometimes lead to non-specific activation.
-
Run Transduced vs. Untransduced Control: Compare the cytotoxicity of your CAR T-cells to untransduced T-cells from the same donor to confirm the toxicity is CAR-dependent.
-
Issue 2: Severe on-target, off-tumor toxicity observed in animal models despite promising in vitro specificity.
-
Possible Cause: The animal model expresses the human target antigen on vital tissues, or the CAR T-cells are too potent.
-
Troubleshooting Steps:
-
Dose Titration: Start with lower doses of CAR T-cells in your animal studies. Severe toxicity can be dose-dependent.[1][13]
-
Affinity Tuning: If using a high-affinity CAR, consider developing and testing a lower-affinity version that may spare healthy tissues with low antigen density.[4][14]
-
Model Selection: Use animal models that accurately recapitulate human antigen expression patterns. This may involve using humanized mouse models or models where human antigen expression is specifically induced in certain tissues.[14]
-
Implement Safety Switches: Test a version of your CAR T-cells that includes a suicide gene. This allows you to deplete the CAR T-cells if toxicity becomes too severe, which is a crucial safety feature for clinical translation.[5][13]
-
Local Delivery: If applicable to the tumor type, switch from systemic (intravenous) to local (intratumoral) delivery to concentrate the therapeutic effect and reduce systemic toxicity.[5]
-
Quantitative Data Summary
Table 1: Clinical Trial Data on CAR T-Cell Toxicities
| Therapy (Target) | Disease | Grade ≥3 CRS Incidence | Grade ≥3 Neurotoxicity Incidence | Citation(s) |
|---|---|---|---|---|
| Axicabtagene Ciloleucel (CD19) | B-cell Lymphoma | 13% | 31% | [8] |
| Tisagenlecleucel (CD19) | B-cell ALL / DLBCL | 49% | 18% | [8] |
| Anti-CLDN18.2 CAR T | Gastric Cancer | N/A (Grade 3 mucosal toxicity observed in 1 patient) | N/A | [4] |
| Anti-EGFR CAR T | Pancreatic Cancer | N/A (Grade 3-4 mucosal/cutaneous events in 6-13% of patients) | N/A |[4] |
Table 2: Preclinical Data on Affinity-Tuned CAR T-Cells
| CAR Target | CAR Affinity | Animal Model | Key Finding on Toxicity | Citation(s) |
|---|---|---|---|---|
| HER2 | High vs. Low | Mouse Glioblastoma Xenograft | High-affinity CARs led to increased toxicities and a 57% survival rate at day 53, compared to 100% survival for low-affinity CARs. | [4] |
| HER2 | High vs. Low | Mouse model with hepatic hHer2 expression | In mice with low hHer2 expression, low-affinity CARs caused less liver damage and lower systemic IFN-γ than high-affinity CARs. |[14] |
Experimental Protocols
Protocol 1: Standard In Vitro Cytotoxicity Assay (Chromium-51 Release)
-
Target Cell Preparation: Culture target-positive and target-negative tumor cell lines. On the day of the assay, harvest the cells and label them with Sodium Chromate (⁵¹Cr) for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells 3-4 times with complete medium to remove excess ⁵¹Cr.
-
Co-culture Setup: Plate the ⁵¹Cr-labeled target cells in a 96-well U-bottom plate. Add CAR T-cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only (measures baseline ⁵¹Cr leak).
-
Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100) (measures 100% cell lysis).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate again. Carefully collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 2: In Vivo Toxicity Assessment in a Xenograft Mouse Model
-
Model Establishment: Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice). Allow the tumors to establish to a specified size.[14]
-
CAR T-Cell Administration: Administer CAR T-cells via intravenous (tail vein) injection. Include control groups receiving untransduced T-cells or vehicle only. Start with a dose-escalation design if toxicity is unknown.[13]
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight and Clinical Score: Monitor mice daily for signs of toxicity, including weight loss, ruffled fur, hunched posture, and reduced mobility.
-
Survival: Record survival data for Kaplan-Meier analysis.
-
-
Blood Collection: Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor for:
-
CAR T-cell persistence: Use flow cytometry or qPCR to quantify CAR T-cells.
-
Serum Cytokines: Analyze serum for levels of human cytokines (e.g., IFN-γ, IL-6, TNF-α) using ELISA or a multiplex bead array to assess for CRS.[15]
-
Organ Function: Measure markers of liver (ALT, AST) and kidney (BUN, creatinine) toxicity.
-
-
Endpoint Analysis: At the study endpoint or when humane endpoints are reached, perform a complete necropsy.
-
Histopathology: Collect major organs (liver, lung, spleen, kidney, heart, brain) and the tumor. Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess for tissue damage and T-cell infiltration.[14]
-
Visualizations
Caption: Workflow for preclinical assessment of CAR T-cell off-tumor toxicity.
Caption: CAR T-cell activation on tumor vs. healthy tissue.
References
- 1. Immunotherapy with CAR-Modified T Cells: Toxicities and Overcoming Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. libcatalog.usc.edu [libcatalog.usc.edu]
- 4. Overcoming on-target, off-tumour toxicity of CAR T cell therapy for solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming On-Target Off-Tumor Toxicity of CAR T-Cell Therapy for Solid Tumors – Creative Biolabs CAR-T Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. drpress.org [drpress.org]
- 8. CAR T-Cell Therapy: Adverse Events and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fine-tuning the antigen sensitivity of CAR T cells: emerging strategies and current challenges [frontiersin.org]
- 10. Innovative strategies to advance CAR T cell therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOT-gated CAR T Cells to Ameliorate On-target, Off-tumor Toxicity of CAR T Therapy | Explore Technologies [techfinder.stanford.edu]
- 12. mdpi.com [mdpi.com]
- 13. onclive.com [onclive.com]
- 14. JCI Insight - A rational mouse model to detect on-target, off-tumor CAR T cell toxicity [insight.jci.org]
- 15. researchgate.net [researchgate.net]
Best practices for handling and storage of Carbarsone in the lab
Technical Support Center: Carbarsone Handling and Storage
This guide provides best practices, troubleshooting, and frequently asked questions for the safe handling and storage of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, or [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] It appears as a white, odorless powder.[1][2] The primary hazards associated with this compound are its acute toxicity if ingested and its potential as an environmental hazard.[1][3] Symptoms of exposure to arsenic compounds can include irritation of the gastrointestinal tract, nausea, vomiting, and diarrhea.[1] When heated to decomposition, it can emit highly toxic fumes of arsenic and nitrogen oxides.[3]
Q2: What are the general storage requirements for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be kept separate from incompatible materials.[4] Due to its hygroscopic nature, storage in a dry environment is crucial.[2] Specific temperature recommendations vary, so it is always best to consult the manufacturer's safety data sheet (SDS). Common recommendations include room temperature, 2-8°C, or as low as -10°C.[5][6][7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
When handling this compound, appropriate PPE is essential to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[5]
-
Lab Coat: To protect skin and clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.[4][5]
Q4: How should this compound waste be disposed of?
This compound and any materials contaminated with it must be treated as hazardous waste.[8]
-
Collection: Collect waste in clearly labeled, sealed, and compatible containers.[8][9]
-
Segregation: Do not mix this compound waste with other incompatible chemical waste.[9]
-
Storage: Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA), which could be a designated section of a fume hood.[8][10]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][11] Never dispose of this compound down the drain.[5]
Troubleshooting Guide
Issue 1: The this compound powder appears clumpy or discolored.
-
Possible Cause: This may indicate moisture absorption or degradation. This compound is known to be hygroscopic.[2]
-
Solution: Do not use the reagent if its appearance has changed. It may impact experimental results. Dispose of the material as hazardous waste according to your institution's guidelines.[8] To prevent this, always ensure the container is tightly sealed and stored in a dry environment, potentially using a desiccator.[12]
Issue 2: Difficulty dissolving this compound for an experiment.
-
Possible Cause: this compound is only slightly soluble in water and ethanol.[2]
-
Solution: this compound is soluble in solutions of alkali hydroxides (like sodium hydroxide) and carbonates (like sodium carbonate).[2][6] Prepare your solution using an appropriate alkaline solvent. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation if the compound is heat-sensitive.
Issue 3: A small spill of this compound powder has occurred on the benchtop.
-
Immediate Action: Evacuate the immediate area if necessary and ensure proper ventilation without creating airborne dust.[5]
-
Cleanup:
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.[5]
-
Avoid dry sweeping, which can generate dust.[5]
-
Gently cover the spill with an inert absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.[5]
-
Decontaminate the area with an appropriate cleaning solution and wipe it down.
-
Dispose of all cleanup materials as hazardous waste.[8]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉AsN₂O₄ | [1][13] |
| Molecular Weight | 260.08 g/mol | [1][3][13] |
| Appearance | White powder or solid | [1][2] |
| Melting Point | 174 °C | [2][3][6] |
| Solubility | Slightly soluble in water and ethanol; Soluble in alkali hydroxide and carbonate solutions; Insoluble in ether and chloroform. | [2][6] |
| Stability | Hygroscopic | [2] |
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Varies (Room Temp, 2-8°C, or -10°C). Always check the SDS. | Prevents degradation. | [5][6][7] |
| Atmosphere | Store in a dry area. | This compound is hygroscopic. | [2][5] |
| Light | Store away from direct sunlight. | General best practice for chemical stability. | [4] |
| Container | Tightly sealed, original container. | Prevents moisture absorption and contamination. | [14] |
| Location | Well-ventilated, designated chemical storage area. Away from heat sources. | Ensures safety and prevents buildup of toxic vapors. | [4] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in an appropriate solvent.
Materials:
-
This compound (MW: 260.08 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Procedure:
-
Work Area Preparation: Perform all steps in a certified chemical fume hood.
-
Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 260.08 g/mol = 0.0260 g (or 26.0 mg)
-
-
Weighing: Carefully weigh out 26.0 mg of this compound powder on an analytical balance and transfer it to a 10 mL volumetric flask.
-
Dissolution:
-
Add approximately 5 mL of deionized water to the flask.
-
Add the 1 M NaOH solution dropwise while gently swirling the flask until the this compound powder fully dissolves. This compound's solubility is greatly increased in alkaline solutions.[2]
-
Note: Avoid adding a large excess of NaOH. Monitor the dissolution closely.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with deionized water.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled, sealed storage tube. Store at the recommended temperature (e.g., 4°C or -20°C for short-term or long-term storage, respectively, as determined by stability studies).
-
Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, pipette tips) as hazardous chemical waste.[8]
Visualizations
Caption: Workflow for responding to a this compound spill in the laboratory.
Caption: Decision-making process for the proper storage of this compound.
References
- 1. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 121-59-5 [chemicalbook.com]
- 3. Cas 121-59-5,this compound | lookchem [lookchem.com]
- 4. nationallaboratorysales.com [nationallaboratorysales.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. scbt.com [scbt.com]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Validation & Comparative
A Comparative Analysis of Carbarsone and Other Antiprotozoal Agents for the Treatment of Amebiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the historical antiprotozoal agent Carbarsone against currently recommended therapies for amebiasis, the parasitic infection caused by Entamoeba histolytica. The following sections present a detailed comparison of their efficacy, mechanisms of action, and toxicity, supported by available experimental data.
Quantitative Efficacy and Toxicity Analysis
The following table summarizes the clinical efficacy, in vitro potency, and key toxicity information for this compound and the current first-line and luminal agents used in the treatment of amebiasis.
| Drug | Type | Clinical Efficacy (Cure Rate) | In Vitro Efficacy (IC50 against E. histolytica) | Common Adverse Effects |
| This compound | Tissue & Luminal Amebicide | >90% for asymptomatic carriers[1][2] | Data not available | Gastrointestinal irritation, nausea, vomiting, diarrhea, dermatitis, hepatitis[3] |
| Metronidazole | Tissue Amebicide | 55.5% - 88% (as monotherapy)[2][4] | 9.5 - 13.2 µM[5] | Nausea, headache, metallic taste, disulfiram-like reaction with alcohol |
| Tinidazole | Tissue Amebicide | 92.6% - 97%[2][6] | 10.2 - 12.4 µM[5] | Similar to metronidazole, but often better tolerated[2] |
| Paromomycin | Luminal Amebicide | 85% - 92% for asymptomatic carriers[7] | Data not available | Mild diarrhea[7] |
| Diloxanide Furoate | Luminal Amebicide | 81% - 96% for asymptomatic carriers | Data not available | Flatulence, anorexia, headache, urticaria |
| Iodoquinol | Luminal Amebicide | Effective for asymptomatic carriers | Data not available | Gastrointestinal upset, skin eruptions, thyroid enlargement (rare) |
Mechanisms of Action
The antiprotozoal agents discussed employ distinct mechanisms to eliminate Entamoeba histolytica.
-
This compound: As an organoarsenic compound, this compound's mechanism is believed to involve the disruption of the parasite's energy metabolism. It is thought to act by inhibiting key enzymes in vital metabolic pathways, such as pyruvate dehydrogenase, and by uncoupling oxidative phosphorylation, thereby depleting the parasite's ATP supply.
-
Metronidazole and Tinidazole: These nitroimidazole compounds are prodrugs that require anaerobic conditions, present in E. histolytica, for activation. Once activated, they form reactive nitro radicals that induce damage to the parasite's DNA, leading to cell death.
-
Paromomycin: This aminoglycoside antibiotic inhibits protein synthesis in the parasite by binding to the 30S ribosomal subunit. It is poorly absorbed from the gastrointestinal tract, making it effective against luminal parasites.
-
Diloxanide Furoate: The exact mechanism is not fully elucidated, but it is thought to inhibit protein synthesis in the amoeba.
-
Iodoquinol: This halogenated hydroxyquinoline's mechanism of action is also not precisely known, but it is effective against the luminal forms of the parasite.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound disrupts the energy metabolism of Entamoeba histolytica.
Experimental Workflow for In Vitro Susceptibility Testing
The diagram below outlines the general workflow for determining the in vitro susceptibility of E. histolytica to antiprotozoal agents using a colorimetric assay.
Experimental Protocols
In Vitro Susceptibility Testing of Entamoeba histolytica using Nitro Blue Tetrazolium (NBT) Reduction Assay
This protocol is a generalized method based on the principles of colorimetric viability assays used for E. histolytica.
Objective: To determine the 50% inhibitory concentration (IC50) of antiprotozoal compounds against E. histolytica trophozoites in vitro.
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) in axenic culture.
-
TYI-S-33 medium (or other suitable culture medium).
-
96-well microtiter plates.
-
Test compounds (this compound, Metronidazole, etc.) dissolved in an appropriate solvent (e.g., DMSO).
-
Nitro Blue Tetrazolium (NBT) solution.
-
Phosphate-buffered saline (PBS).
-
Spectrophotometer (microplate reader).
Procedure:
-
Parasite Culture: E. histolytica trophozoites are cultured axenically in TYI-S-33 medium at 37°C to reach the logarithmic phase of growth.
-
Drug Dilution: Serial dilutions of the test compounds are prepared in the culture medium. A control with the solvent alone is also prepared.
-
Plate Preparation: 100 µL of each drug dilution is added to the wells of a 96-well plate in triplicate. Control wells containing medium with solvent and medium only are also included.
-
Parasite Inoculation: The trophozoite culture is harvested, and the concentration of viable parasites is determined. A suspension of a known concentration of trophozoites is prepared, and 100 µL is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours in an anaerobic environment.
-
Viability Assay: After incubation, the medium is removed, and the wells are washed with PBS. A solution of NBT is then added to each well. The plates are incubated for a further 2-3 hours at 37°C. Viable trophozoites with active dehydrogenases will reduce the yellow NBT to a blue formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the control wells. The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound was historically an effective treatment for amebiasis, particularly for asymptomatic cyst passers. However, due to its arsenic-based composition and the potential for significant toxicity, it has been replaced by safer and more effective drugs. The current standard of care for invasive amebiasis involves treatment with a tissue amebicide like metronidazole or tinidazole, followed by a luminal agent such as paromomycin or diloxanide furoate to eradicate the cysts from the intestine. These newer agents have well-characterized efficacy and more favorable safety profiles compared to this compound. This comparative analysis underscores the advances in antiprotozoal drug development that have led to improved treatment outcomes for amebiasis.
References
- 1. gorgas.gob.pa [gorgas.gob.pa]
- 2. ajtmh.org [ajtmh.org]
- 3. ajtmh.org [ajtmh.org]
- 4. Rapid in vitro test for determination of anti-amoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of amebiasis. Results with diodoquin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Carbarsone and Metronidazole in the Treatment of Amebiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of two antimicrobial agents, Carbarsone and Metronidazole, for the treatment of amebiasis, an infection caused by the protozoan parasite Entamoeba histolytica. While Metronidazole is the current standard of care, a historical perspective on this compound's use and efficacy provides valuable context for understanding the evolution of amebiasis treatment and the criteria for evaluating novel therapeutic agents.
Executive Summary
Metronidazole is the current drug of choice for treating invasive amebiasis, demonstrating high cure rates of over 90%.[1] It is effective against the trophozoite stage of E. histolytica in both intestinal and extraintestinal sites.[2] this compound, an organoarsenic compound, was historically used for amebiasis and showed high efficacy in eradicating the infection, particularly in asymptomatic carriers.[3][4] However, its use has been largely discontinued due to significant toxicity, including severe dermatological reactions, organ damage, and fatalities.[3] This comparison will delve into the available data on the efficacy, mechanism of action, and safety profiles of both drugs, supported by experimental data and protocols.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data on the efficacy and reported side effects of this compound and Metronidazole in the treatment of amebiasis. It is important to note that the data for this compound is primarily from older studies, and direct comparative trials with Metronidazole are scarce.
Table 1: Comparative Efficacy of this compound and Metronidazole for Amebiasis
| Drug | Study Population | Dosage Regimen | Cure Rate | Source |
| This compound | Asymptomatic carriers | Not specified | >90% | [3][4] |
| Dysenteric patients | Oral and rectal administration | "Almost equally good results" as carriers | [3] | |
| Metronidazole | Patients with intestinal amebiasis | 40 mg/kg body weight in 3 divided doses for 10 days | 88% (parasitic cure rate) | [5] |
| Patients with amebiasis | 500mg thrice daily for 7 days | >90% | [1] | |
| Patients with chronic amebic infection | 1,500 mg for 10 days | 65% (amoeba-negative on follow-up) | [6] | |
| Adult patients with symptomatic intestinal amebiasis | 2 g once daily for 3 consecutive days | 55.5% | [7] |
Table 2: Comparative Safety and Side Effect Profile
| Drug | Common Side Effects | Severe Adverse Effects | Source |
| This compound | Gastric distress, nausea, vomiting, aggravation of diarrhea | Jaundice, glycosuria, exfoliative dermatitis, laryngeal and pulmonary edema, papillitis, retinal edema, enlargement of liver and spleen, death | [3] |
| Metronidazole | Nausea, vomiting, metallic taste, headache, dizziness, dry mouth | Peripheral neuropathy, encephalopathy, aseptic meningitis, seizures, serious liver problems (especially in patients with Cockayne syndrome), severe skin reactions, blood disorders | [8][9][10][11] |
Mechanism of Action
The mechanisms by which this compound and Metronidazole exert their amebicidal effects are distinct.
This compound: The precise mechanism of action of this compound, an organoarsenic compound, is not well-elucidated in the provided search results. However, arsenicals are generally known to inactivate enzymes by binding to sulfhydryl groups.
Metronidazole: Metronidazole is a prodrug that requires reductive activation of its nitro group by anaerobic organisms like E. histolytica.[12] This process, facilitated by the parasite's ferredoxin-like proteins, generates short-lived, cytotoxic nitro radicals.[12] These radicals bind to the parasite's DNA, leading to a loss of helical structure, strand breakage, and ultimately, cell death.[12][13][14]
Experimental Protocols
1. Study Design: A randomized, controlled clinical trial is the gold standard. Patients would be randomly assigned to receive either the investigational drug or a standard treatment (e.g., Metronidazole).
2. Patient Population:
- Inclusion Criteria: Patients with a confirmed diagnosis of intestinal amebiasis, based on the identification of E. histolytica trophozoites or cysts in stool samples. For invasive amebiasis, diagnosis may involve imaging and serological tests.
- Exclusion Criteria: Pregnant or lactating women, patients with a history of hypersensitivity to the study drugs, and individuals with severe underlying medical conditions that could interfere with the study.
3. Dosage and Administration:
- Metronidazole Group: A standard dosage regimen, such as 500-750 mg three times daily for 7-10 days for adults.[1]
- Investigational Drug Group: The dosage would be determined by preclinical studies.
4. Diagnosis and Assessment of Treatment Outcome:
- Baseline Assessment: Collection of stool samples for parasitological examination to confirm the presence of E. histolytica. Clinical symptoms are also recorded.
- Follow-up: Stool samples are collected at specified intervals after the completion of treatment (e.g., 1, 2, and 4 weeks) to assess for parasite clearance. Clinical symptoms are also monitored.
- Cure Definition: A parasitological cure is typically defined as the absence of E. histolytica in at least three consecutive stool samples. A clinical cure is defined as the resolution of symptoms.
5. Safety Monitoring: Patients are monitored for adverse events throughout the study. This includes clinical observation and laboratory tests (e.g., liver function tests) as needed.
Visualizations
The following diagrams illustrate the mechanism of action of Metronidazole and a typical experimental workflow for a clinical trial comparing amebiasis treatments.
Caption: Mechanism of action of Metronidazole against E. histolytica.
Caption: Experimental workflow for a comparative clinical trial.
References
- 1. droracle.ai [droracle.ai]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. gorgas.gob.pa [gorgas.gob.pa]
- 4. ajtmh.org [ajtmh.org]
- 5. A long-term follow up study of amoebiasis treated with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metronidazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. Side effects of metronidazole - NHS [nhs.uk]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Metronidazole mechanism of action on bacteria and parasites pdf | PDF [slideshare.net]
- 14. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carbarsone's Therapeutic Efficacy in Animal Models: A Comparative Analysis
An Objective Comparison of Carbarsone's Performance in Preclinical Studies
This compound, an organoarsenic compound, has a history of use as an antiprotozoal agent in both veterinary and human medicine. This guide provides a comparative analysis of this compound's therapeutic effects in animal models, focusing on its efficacy against histomoniasis in turkeys. Due to the limited availability of recent, detailed studies on this compound for amebiasis in animal models, this guide will primarily focus on histomoniasis and offer a comparative perspective on the treatment of amebiasis with the current standard of care, metronidazole.
This compound for the Prevention of Histomoniasis in Turkeys
Histomoniasis, or "blackhead disease," is a parasitic disease caused by Histomonas meleagridis, which can lead to significant mortality in turkeys. This compound has been historically used for its prevention.
Experimental Data Summary
The following table summarizes the efficacy of this compound in preventing histomoniasis in turkeys, based on a comparative study.
| Treatment Group | Dosage in Feed | Mortality Rate (%) | Average Weight Gain (g) | Feed Conversion Ratio |
| Non-infected Control | - | 0 | 262 | 2.04 |
| Infected Control | - | 100 | 125 | - |
| This compound | 0.0375% | 0 | 257 | 2.08 |
| Amprolium | 0.0125% | 100 | - | - |
| Amprolium + this compound | 0.0125% + 0.0375% | 0 | 257 | 2.08 |
Data extracted from a study by McDougald, 1979.[1][2]
Key Findings
-
This compound administered at a concentration of 0.0375% in the feed was highly effective in preventing mortality due to histomoniasis in turkeys.[1][2]
-
The weight gain and feed conversion ratio in the this compound-treated group were comparable to the non-infected control group, indicating a good safety profile at the effective dose.[2]
-
The combination of this compound with Amprolium (an anticoccidial) did not negatively impact its efficacy against histomoniasis.[1][2]
Experimental Protocol: Histomoniasis Prevention in Turkeys
This section details the methodology used in the study cited above.
-
Animal Model: Young turkeys.
-
Infection Model: Experimental infection with Histomonas meleagridis.
-
Drug Administration: The drugs were mixed into the feed at the specified concentrations and provided to the turkeys.
-
Parameters Measured:
-
Mortality: The number of deceased birds in each group was recorded.
-
Weight Gain: The average weight gain per bird was calculated at the end of the experimental period.
-
Feed Conversion: The ratio of feed consumed to weight gain was determined.
-
-
Control Groups:
-
Non-infected, non-medicated: To establish baseline growth and feed conversion.
-
Infected, non-medicated: To confirm the virulence of the infection.
-
Comparative Landscape: Treatment of Amebiasis
While this compound was historically used for amebiasis, caused by the protozoan Entamoeba histolytica, metronidazole is now the standard of care.[3] Detailed, recent animal model data directly comparing this compound to metronidazole for amebiasis is scarce. However, we can infer the experimental approach and compare mechanisms of action.
Amoebic liver abscess is a common and severe manifestation of invasive amebiasis. The hamster is a well-established animal model for studying this condition.
Experimental Data Summary: A Carbamic Acid Derivative in a Hamster Model of Hepatic Amoebiasis
The following table is based on a study of a carbamic acid derivative (C4), not this compound, but illustrates the type of data generated in such models and provides a benchmark for efficacy.
| Treatment Group | Dosage | Reduction in Amoebic Liver Abscess (%) |
| Saline Solution (Control) | - | 0 |
| DMSO (Vehicle Control) | - | 0 |
| Metronidazole | 5 mg/100 g body weight | - |
| C4 | 50 mg/100 g body weight | - |
| C4 | 75 mg/100 g body weight | 84 |
| C4 | 100 mg/100 g body weight | 94 |
Data from a study by León-Félix et al., demonstrating a dose-dependent effect.[4]
Experimental Protocol: Amoebic Liver Abscess in Hamsters
-
Animal Model: Golden hamsters.
-
Infection Model: Intrahepatic inoculation of Entamoeba histolytica trophozoites to induce liver abscesses.[4]
-
Drug Administration: Intraperitoneal injections administered every 3 days.[4]
-
Parameters Measured:
-
Abscess Size: The weight of the liver abscess was measured and compared to the total liver weight.
-
Histopathology: Microscopic examination of liver tissue to assess damage and inflammation.
-
-
Control Groups:
-
Vehicle Control (e.g., Saline, DMSO): To account for any effects of the injection vehicle.
-
Positive Control (Metronidazole): To compare the efficacy of the test compound against the standard treatment.[4]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Histomoniasis Prevention Study in Turkeys
Caption: Workflow for evaluating this compound's prophylactic efficacy against histomoniasis in turkeys.
Logical Relationship of Amebiasis Treatment and Evaluation
Caption: Conceptual framework for comparing treatments for amoebic liver abscess in an animal model.
References
- 1. Efficacy and compatibility of amprolium and this compound against Coccidiosis and blackhead in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental infections with the protozoan parasite Histomonas meleagridis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbarsone and Chiniofon in the Treatment of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the historical antiprotozoal agents Carbarsone and Chiniofon for the treatment of amoebic infections.
This guide provides a comparative overview of two historically significant drugs, this compound and Chiniofon, previously employed in the management of amoebiasis, a parasitic infection caused by Entamoeba histolytica. Due to the advent of more effective and less toxic therapeutic agents, neither this compound nor Chiniofon are currently recommended as first-line treatments. However, an understanding of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them can offer valuable insights for the development of new antiprotozoal drugs.
Data Presentation: Efficacy in Asymptomatic Amoebiasis
The following table summarizes the quantitative data from a key clinical study by Sasaki et al. (1956), which investigated the efficacy of this compound and Chiniofon in combination with mepacrine for the treatment of asymptomatic amoebiasis. It is important to note that direct comparative studies between this compound and Chiniofon as standalone treatments are scarce in the available literature.
| Treatment Regimen | Number of Patients | Duration of Treatment | Cure Rate | Failure Rate | Reference |
| Mepacrine + this compound | 17 | 14 days (Mepacrine), 10 days (this compound) | 100% | 0% | Sasaki et al., 1956 |
| Mepacrine + Chiniofon | 22 | 14 days (Mepacrine), 7 days (Chiniofon) | 86.4% | 13.6% (3 patients) | Sasaki et al., 1956 |
| Mepacrine + Chiniofon | 10 | 14 days (Mepacrine), 10 days (Chiniofon) | 90% | 10% (1 patient) | Sasaki et al., 1956 |
Experimental Protocols
The methodologies employed in the clinical evaluation of these drugs, as inferred from available literature, are outlined below. It is crucial to acknowledge that these protocols reflect the standards of the mid-20th century and may not align with current clinical trial guidelines.
Study by Sasaki et al. (1956) in Asymptomatic Amoebiasis
-
Objective: To evaluate the efficacy of mepacrine in combination with either this compound or Chiniofon in eradicating Entamoeba histolytica infection in asymptomatic carriers.
-
Patient Population: Individuals diagnosed with asymptomatic amoebiasis.
-
Treatment Groups:
-
Group 1: Mepacrine administered for 14 days concurrently with this compound for 10 days.
-
Group 2: Mepacrine administered for 14 days concurrently with Chiniofon for 7 days.
-
Group 3: Mepacrine administered for 14 days concurrently with Chiniofon for 10 days.
-
-
Dosage: The exact dosages of mepacrine, this compound, and Chiniofon were not specified in the available abstract.
-
Method of Efficacy Assessment: The criterion for cure was the examination of 3 to 5 stool samples over a period of 5 months following the completion of treatment. The absence of E. histolytica in all samples was considered a cure.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study of this compound and Chiniofon.
Proposed Mechanisms of Action
Caption: Proposed mechanisms of action for this compound and Chiniofon.
Discussion of Mechanisms of Action
The precise molecular mechanisms of this compound and Chiniofon against E. histolytica have not been extensively elucidated. However, based on their chemical structures, the following modes of action are proposed:
-
This compound: As an organoarsenic compound, this compound's toxicity to protozoa is likely mediated through its interaction with sulfhydryl (-SH) groups in essential parasitic enzymes. This binding can lead to the inactivation of these enzymes, thereby disrupting critical metabolic pathways necessary for the parasite's survival.
-
Chiniofon: As an 8-hydroxyquinoline derivative, Chiniofon is a known chelating agent. Its antiprotozoal activity is thought to stem from its ability to bind to and sequester metal ions that are vital cofactors for various protozoal enzymes. By depriving the parasite of these essential metals, Chiniofon can inhibit key enzymatic reactions. There is also some suggestion that 8-hydroxyquinolines may interfere with DNA synthesis, although this is less well-established.
Conclusion
Evaluating the Synergistic Effects of Carbarsone: A Review of Available Evidence
Despite a comprehensive review of scientific literature, there is a significant lack of recent, quantitative experimental data on the synergistic effects of Carbarsone with other drugs. Historically, this compound, an organoarsenic compound, was used as an anti-protozoal agent, particularly for the treatment of amebiasis. However, its use has been largely discontinued in many countries due to safety concerns, which has likely contributed to the scarcity of modern research on its combination potential.
While historical accounts indicate its use in combination with other drugs, these early studies lack the rigorous quantitative analysis required for a thorough evaluation of synergistic effects as requested by modern research standards.
Historical Context of this compound Combination Therapy
This compound was historically administered in combination with other agents for the treatment of amoebic dysentery. Publications from the mid-20th century describe its use alongside drugs such as atabrine and diodoquin.[1][2] The rationale for these combinations was primarily to enhance efficacy in treating amebiasis. However, these reports are largely clinical observations and do not provide the detailed experimental data, such as combination index (CI) values or in-depth mechanistic studies, that are now standard in pharmacological research.
Scarcity of Modern Experimental Data
A diligent search for contemporary in vitro and in vivo studies evaluating the synergistic effects of this compound has not yielded any publications containing the specific quantitative data required for a comprehensive comparison guide. Modern drug combination studies typically involve:
-
Quantitative Synergy Assessment: Techniques like the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Dose-Response Analysis: Detailed analysis of the concentration- or dose-dependent effects of individual drugs versus their combination.
-
Mechanism of Action Studies: Investigation into the molecular and cellular signaling pathways affected by the drug combination to understand the basis of their synergistic interaction.
The absence of such data for this compound makes it impossible to construct the requested comparison guide with clearly structured tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways.
Discontinuation and Safety Profile
This compound is an organoarsenic compound, and concerns over arsenic toxicity have led to the withdrawal of its approval for use in animal feed in jurisdictions like the United States.[3] The inherent toxicity profile of arsenical compounds necessitates careful risk-benefit assessment, and this has likely steered research away from exploring new therapeutic combinations involving this compound in recent decades.
Conclusion
While this compound has a history of being used in combination with other drugs for treating protozoal infections, there is a profound lack of modern, quantitative scientific evidence to support an evaluation of its synergistic effects. The core requirements for a comparison guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be met due to the absence of relevant primary research in the current scientific literature. Researchers, scientists, and drug development professionals should be aware of this data gap when considering any potential investigation into the combination effects of this compound.
References
The Quest for Novel Carbarsone Analogs: A Review of a Seemingly Unexplored Chemical Space
Despite the historical significance of Carbarsone as an antiprotozoal agent, a comprehensive review of publicly available scientific literature reveals a notable absence of recent research focused on the synthesis and biological evaluation of its novel analogs. This gap in medicinal chemistry exploration leaves the potential for developing new therapeutic agents based on the this compound scaffold largely untapped.
This compound, chemically known as p-ureidobenzenearsonic acid, was historically used for the treatment of amebiasis and other protozoal infections.[1][2] However, its use in humans has been discontinued in many countries due to concerns about arsenic toxicity.[1] While the parent compound is well-documented, efforts to systematically synthesize and test new derivatives with potentially improved efficacy and reduced toxicity appear to be surprisingly limited in the current scientific literature.
One related area of research involves the synthesis of spiroarsoranes from various arsonic acids, which demonstrated enhanced antiparasitic activity compared to their parent compounds.[3] This suggests that chemical modification of the arsonic acid moiety could be a viable strategy for developing new therapeutic agents. However, this research did not specifically include this compound or its direct derivatives.
The lack of recent research on this compound analogs could be attributed to a general shift away from arsenical-based drugs in modern drug discovery due to their inherent toxicity concerns. The focus has largely moved towards the development of non-arsenical antiprotozoal agents.
Future Directions
While the synthesis of novel this compound analogs is a seemingly underexplored area, any future research in this direction would need to prioritize a thorough toxicological evaluation to mitigate the risks associated with arsenic-containing compounds. Modern medicinal chemistry approaches, such as the development of targeted delivery systems or the synthesis of hybrid molecules, could potentially be employed to improve the therapeutic index of such analogs.
For researchers and drug development professionals interested in the broader field of antiprotozoal drug discovery, exploring alternative scaffolds to this compound may prove to be a more fruitful endeavor. The scientific literature is rich with studies on the synthesis and biological evaluation of various other classes of compounds with promising antiparasitic activities.
Experimental Workflows and Methodologies
Although no specific experimental data for novel this compound analogs can be presented, a general workflow for such a study can be conceptualized. The following diagrams illustrate a hypothetical experimental workflow for the synthesis and biological evaluation of new this compound derivatives.
Caption: A generalized workflow for the synthesis of novel this compound analogs.
Caption: A hypothetical workflow for the biological evaluation of novel this compound analogs.
References
Head-to-Head Clinical Trials of Carbarsone: A Comparative Analysis for Researchers
For researchers and drug development professionals in the field of antiparasitic therapies, understanding the historical context and comparative efficacy of past treatments is crucial for informing future innovation. This guide provides a detailed comparison of Carbarsone, an organoarsenic compound formerly used in the treatment of amebiasis, with other therapeutic agents based on available clinical data. While this compound has been discontinued for human use in many countries, including the United States as of 1991, the clinical findings from its era of use offer valuable insights into drug performance and experimental design in the context of parasitic diseases.
Comparative Efficacy of this compound
Historical clinical trials investigating the efficacy of this compound for intestinal amebiasis often compared it to other available treatments of the time, such as Aureomycin and Diodoquin. Due to the age of these studies, full detailed experimental protocols and complete quantitative datasets are not always accessible in modern databases. However, the available literature provides a qualitative and semi-quantitative overview of this compound's performance.
This compound vs. Aureomycin
This compound vs. Diodoquin
Similarly, a 1951 publication by Conn and Feldman reported on the treatment of amebiasis with both Diodoquin and this compound. The specifics of the comparative outcomes are not detailed in the available abstract, but the study highlights a clinical comparison between these two agents.
Summary of Comparative Clinical Data
| Comparison Agent | Study Year | Key Findings (Qualitative) | Limitations |
| Aureomycin | 1951 | Direct comparison in the treatment of intestinal amebiasis. | Full quantitative data and detailed experimental protocols are not available in accessible records. |
| Diodoquin | 1951 | Clinical comparison for the treatment of amebiasis. | Detailed quantitative results and methodologies from the original publication are not readily accessible. |
Experimental Protocols
Detailed experimental protocols from these early clinical trials are not extensively documented in currently available resources. However, based on common practices of the era for amebiasis trials, the following general methodologies can be inferred:
-
Patient Population: Patients diagnosed with intestinal amebiasis, confirmed through microscopic examination of stool samples for the presence of Entamoeba histolytica.
-
Treatment Regimen: Patients would have been randomized to receive either this compound or the comparator drug (Aureomycin or Diodoquin) for a specified duration. Dosage would have been administered orally.
-
Efficacy Evaluation: The primary endpoint for efficacy was likely the parasitological cure rate, determined by the absence of E. histolytica in stool samples at the end of the treatment and at follow-up intervals. Clinical improvement of symptoms such as diarrhea and abdominal pain would also have been assessed.
-
Safety and Tolerability: The incidence of adverse effects was monitored and recorded for each treatment group.
Mechanism of Action and Signaling Pathways
This compound is a pentavalent arsenical that is metabolized in the body to its trivalent form. Trivalent arsenicals are known to exert their cytotoxic effects primarily through the inhibition of essential enzymes by binding to their sulfhydryl (-SH) groups.[1][2][3] This interaction disrupts critical metabolic pathways within the parasite, leading to its death.
The primary mechanism involves the inhibition of pyruvate dehydrogenase and other 2-oxo-acid dehydrogenases, which are crucial for cellular respiration.[4] By binding to the sulfhydryl groups of the lipoic acid cofactor of these enzymes, arsenicals block the production of acetyl-CoA and disrupt the citric acid cycle.[1][4] This leads to a cascade of events including the inhibition of ATP production, increased oxidative stress through the generation of reactive oxygen species (ROS), and ultimately, cell death.[1][2]
Below are diagrams illustrating the proposed mechanism of action of this compound and a general experimental workflow for its clinical evaluation.
Caption: Proposed mechanism of action of this compound against parasitic cells.
Caption: Generalized experimental workflow for a head-to-head clinical trial.
References
- 1. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Acetarsol? [synapse.patsnap.com]
- 3. Arsenic toxicity and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by methylated organo-arsenicals of the respiratory 2-oxo-acid dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro and In-vivo Correlation of Carbarsone's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of Carbarsone, an organoarsenic compound historically used in the treatment of amoebiasis. The following sections detail its performance, supported by available experimental data, and compare it with the current standard of care, metronidazole. This document also outlines the experimental protocols for evaluating anti-amoebic agents and visualizes the proposed mechanism of action.
In-vitro Efficacy
Table 1: In-vitro Efficacy of Anti-amoebic Agents against Entamoeba histolytica
| Compound | Target Organism | Assay Method | IC50 (µM) | Citation(s) |
| This compound | Entamoeba histolytica | Not specified in recent literature | Data not available | |
| Metronidazole | E. histolytica (HM1:IMSS strain) | Nitroblue Tetrazolium (NBT) Reduction Assay | 9.5 | [1] |
| Metronidazole | E. histolytica (Clinical Isolates) | Nitroblue Tetrazolium (NBT) Reduction Assay | 13.2 | [1] |
In-vivo Efficacy
This compound has demonstrated significant efficacy in in-vivo studies and clinical settings for the treatment of amoebiasis, particularly in the carrier state and in cases of amoebic dysentery.
Table 2: In-vivo Efficacy of this compound in the Treatment of Amoebiasis
| Study Type | Patient Population | Dosage Regimen | Efficacy | Citation(s) |
| Clinical Reports (1932-1934) | Carrier state of amoebiasis | 0.075 g/kg total dose over 10 days (oral) | >90% eradication of infection | [2] |
| Clinical Reports (1932-1934) | Amoebic dysentery | Oral and rectal administration | Almost equally good results as in the carrier state | [2] |
| Clinical Observation | Acute amoebic dysentery | 0.25 g/kg daily | Strikingly effective; blood and mucus disappeared on the second or third day | [2] |
Experimental Protocols
In-vitro Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay
This method is commonly used to determine the 50% inhibitory concentration (IC50) of a drug against E. histolytica trophozoites.
-
Culturing of E. histolytica : Trophozoites of the desired strain (e.g., HM1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation : A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to achieve a range of concentrations.
-
Assay Setup : In a 96-well microtiter plate, the serially diluted drug is added to the wells. A suspension of E. histolytica trophozoites is then added to each well.
-
Incubation : The plate is incubated under anaerobic conditions at 37°C for a specified period, usually 48 or 72 hours.
-
Viability Assessment : The viability of the trophozoites is assessed by adding NBT solution. Viable amoebae, through the activity of cellular dehydrogenases, reduce the yellow NBT to a blue formazan product.
-
Data Analysis : The absorbance is measured using a microplate reader. The percentage of inhibition is calculated relative to untreated control wells, and the IC50 value is determined by plotting the inhibition percentage against the drug concentration.
In-vivo Efficacy Testing: Rodent Models of Amoebiasis
Rodent models are instrumental in evaluating the in-vivo efficacy of anti-amoebic compounds. Common models include hamsters, gerbils, rats, and guinea pigs.
-
Intestinal Amoebiasis Model :
-
Animal Model : Guinea pigs or hamsters are often used.
-
Procedure : A "washed-closed cecal loop" model can be employed. This involves surgically creating a closed loop of the cecum and inoculating it with axenically or monoxenically cultured E. histolytica trophozoites.
-
Treatment : The test compound is administered to the animals, typically orally, at various doses and for a specified duration.
-
Evaluation : The efficacy is assessed by examining the cecal mucosa for ulcerations and by quantifying the amoebic load through microscopy or culture.
-
-
Amoebic Liver Abscess Model :
-
Animal Model : Hamsters and gerbils are susceptible hosts for hepatic amoebiasis.
-
Procedure : Trophozoites of a virulent E. histolytica strain are directly inoculated into the liver.
-
Treatment : The test drug is administered to the animals.
-
Evaluation : The size and weight of the liver abscesses are measured and compared between treated and untreated groups to determine the drug's efficacy.
-
Proposed Mechanism of Action of this compound
As an organoarsenic compound, this compound's amoebicidal activity is believed to stem from its ability to inhibit essential sulfhydryl-dependent enzymes within Entamoeba histolytica. Trivalent arsenicals, the active form of these compounds, readily react with sulfhydryl (-SH) groups present in the active sites of many enzymes, leading to their inactivation. This disrupts critical metabolic pathways necessary for the parasite's survival.
Caption: Proposed mechanism of this compound's amoebicidal action.
Experimental Workflow
The evaluation of a potential anti-amoebic compound like this compound typically follows a structured workflow, progressing from in-vitro screening to in-vivo validation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbarsone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Carbarsone, an organoarsenic compound, requires meticulous disposal procedures due to its inherent toxicity. Adherence to these guidelines is critical to prevent environmental contamination and protect personnel from potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood or a suitable containment device to minimize inhalation exposure.[1] The minimum required PPE includes safety glasses with side shields, a laboratory coat, and chemical-resistant gloves, such as nitrile.[1] A designated area within the laboratory should be established for all work involving arsenic compounds.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.[1]
-
Waste Collection:
-
All this compound waste, whether in solid or solution form, must be collected in a dedicated, sealable, and compatible container, such as a brown glass bottle.[1]
-
-
Labeling:
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, including gloves, absorbent paper, and pipette tips, must be considered hazardous waste and placed in the designated hazardous waste container.[1]
-
Rinse water from cleaning non-disposable equipment and empty containers must also be collected and treated as hazardous waste.[1]
-
-
Storage:
-
Hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area must be clearly marked.
-
Containers must be kept tightly closed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, immediately report it as a major spill.[1]
-
Use absorbent paper dampened with water to carefully clean up the spill to avoid generating dust.[3]
-
Seal all contaminated cleaning materials and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[3]
-
Wash the contaminated surface thoroughly with a soap and water solution.[3]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[4] These services are equipped to handle and transport hazardous materials in accordance with all federal and state regulations.
-
Quantitative Data Summary
While specific quantitative thresholds for this compound disposal are determined by local and national regulations, the overarching principle is that any amount of this arsenic compound must be treated as hazardous waste. There are no permissible concentrations for drain disposal.
| Parameter | Guideline |
| Drain Disposal | Strictly forbidden for any concentration.[1][5] |
| Solid Waste | Must be collected as hazardous waste.[1][6] |
| Aqueous Waste | Must be collected as hazardous waste.[1] |
| Contaminated Items | All contaminated materials must be disposed of as hazardous waste.[1] |
Experimental Protocols
The standard procedure for the disposal of this compound in a laboratory setting does not involve chemical neutralization or other experimental protocols performed by the researcher. The established protocol is the segregation and safe storage of the hazardous waste, followed by its removal by a certified hazardous waste management company.[4][7] These companies utilize specialized facilities for the treatment and disposal of chemical wastes, often through high-temperature incineration or other advanced chemical treatment processes.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.
References
- 1. drexel.edu [drexel.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. This compound | C7H9AsN2O4 | CID 8480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbarsone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carbarsone, an organoarsenic compound. Adherence to these protocols is critical to minimize exposure risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, appropriate personal protective equipment is the first line of defense. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits for inorganic arsenic compounds, which should be strictly followed.
| Parameter | Guideline | Source |
| OSHA Permissible Exposure Limit (PEL) | 10 µg/m³ over an 8-hour time-weighted average | [1] |
| NIOSH Recommended Exposure Limit (REL) | 2 µg/m³ over a 15-minute period | [1][2] |
| ACGIH Threshold Limit Value (TLV) | 0.01 mg/m³ over an 8-hour workshift | [2] |
Recommended PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory. Double gloving with nitrile or neoprene gloves is recommended.[2] Butyl rubber gloves also offer good protection against a wide variety of chemicals.[3] Always inspect gloves for tears or punctures before and during use.
-
Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and dust.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential. For concentrations less than 0.1 mg/m³, a full facepiece air-purifying respirator (APR) with high-efficiency filters is recommended.[2] For higher concentrations, a supplied-air respirator may be necessary.[2]
-
Protective Clothing: A disposable, solid-front gown with tight-fitting cuffs or a chemical-resistant suit should be worn.[2] All protective clothing should be decontaminated or disposed of as hazardous waste after use.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling and Weighing:
-
When weighing solid this compound, do so on a tared, disposable weighing paper within a fume hood to minimize the generation of dust.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
Avoid creating dust by gently handling the powder.
3. Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
Work in a fume hood and wear appropriate PPE, including eye protection and gloves.
4. Post-Handling Decontamination:
-
After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.
-
Wipe down the work area with a damp cloth to collect any residual dust. Dispose of cleaning materials as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound is considered a hazardous waste due to its arsenic content.
-
Solid Waste: All solid this compound waste, including empty containers, contaminated weighing papers, and disposable PPE, must be collected in a clearly labeled, sealed, and leak-proof container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[4] All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with federal, state, and local regulations.[4][5] The EPA's regulations for pharmaceutical hazardous waste provide specific guidance for arsenic-containing compounds.[5][6][7]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is vital.
This compound Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Prevent entry into the spill area. If the spill is large or involves a significant release of dust, evacuate the entire lab and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, gown, and eye protection.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Spill:
-
Solids: Carefully collect the dampened material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.
-
Liquids: Absorb the liquid with an inert absorbent material and place it in a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with soap and water, and then decontaminate with an appropriate cleaning agent. Collect all cleaning materials and dispose of them as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Workflow for this compound Spill Cleanup
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. Arsenic Toxicity: What Are the Standards and Regulation for Arsenic Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. drexel.edu [drexel.edu]
- 5. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 6. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
